molecular formula C11H23O4P B565110 Dimethyl (2-Oxononyl)phosphonate-d15

Dimethyl (2-Oxononyl)phosphonate-d15

Katalognummer: B565110
Molekulargewicht: 265.36 g/mol
InChI-Schlüssel: CVMKPYXSQWWZFH-OMISAEHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethyl (2-Oxononyl)phosphonate-d15, also known as this compound, is a useful research compound. Its molecular formula is C11H23O4P and its molecular weight is 265.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H23O4P

Molekulargewicht

265.36 g/mol

IUPAC-Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecadeuterio-1-dimethoxyphosphorylnonan-2-one

InChI

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2

InChI-Schlüssel

CVMKPYXSQWWZFH-OMISAEHXSA-N

Synonyme

(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15;  (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; 

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and research applications of Dimethyl (2-Oxononyl)phosphonate-d15. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is the deuterated form of Dimethyl (2-Oxononyl)phosphonate, where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based studies.

Quantitative Data Summary

For comparative purposes, the following table summarizes the key chemical properties of both this compound and its non-deuterated analog.

PropertyThis compoundDimethyl (2-Oxononyl)phosphonate
CAS Number 1215800-33-1[1]37497-25-9[2][3]
Molecular Formula C₁₁H₈D₁₅O₄P[1]C₁₁H₂₃O₄P[2][3]
Molecular Weight 265.36 g/mol [1]250.27 g/mol [2][3]
Accurate Mass 265.23[1]250.13300[2]
Appearance -Yellow Liquid[2] or white to light yellow crystal powder[4]
Boiling Point -330.2°C at 760 mmHg[2]
Flash Point -167.2°C[2]
Density -1.025 g/cm³[2]
SMILES O=P(CC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(OC)OC[1]CCCCCCCC(=O)CP(=O)(OC)OC[2]
InChI InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2[1]-

Experimental Protocols & Synthesis

A potential synthesis could involve the reaction of a deuterated acyl chloride (nonanoyl-d15 chloride) with a phosphite, such as trimethyl phosphite.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Nonanoic_acid_d15 Nonanoic acid-d15 Acyl_chloride_formation 1. Acyl Chloride Formation Nonanoic_acid_d15->Acyl_chloride_formation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride_formation Trimethyl_phosphite Trimethyl Phosphite Arbuzov_reaction 2. Arbuzov Reaction Trimethyl_phosphite->Arbuzov_reaction Nonanoyl_chloride_d15 Nonanoyl-d15 Chloride Acyl_chloride_formation->Nonanoyl_chloride_d15 Final_Product This compound Arbuzov_reaction->Final_Product Nonanoyl_chloride_d15->Arbuzov_reaction

Caption: Proposed synthesis of this compound.

Research Applications and Signaling Pathways

Phosphonates are recognized for their role as enzyme inhibitors and are used in the development of pharmaceuticals and agrochemicals.[5] The deuterated nature of this compound makes it particularly useful as an internal standard in quantitative mass spectrometry. This allows for the precise measurement of the non-deuterated analog in complex biological samples.

While no specific signaling pathways involving this compound have been documented, its structural similarity to intermediates in fatty acid metabolism suggests potential interactions with enzymes in these pathways. Further research would be required to elucidate any specific biological activity.

Use as an Internal Standard in Quantitative Analysis

The following diagram illustrates the workflow for using this compound as an internal standard in a typical quantitative analysis experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., plasma, tissue) Spike_IS Spike with This compound (Internal Standard) Biological_Sample->Spike_IS Extraction Extraction of Analytes Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Integration for Analyte and Internal Standard LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for use as an internal standard in quantitative analysis.

References

Dimethyl (2-Oxononyl)phosphonate-d15 CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dimethyl (2-Oxononyl)phosphonate-d15

Introduction

This compound is a deuterated, stable isotope-labeled analog of Dimethyl (2-Oxononyl)phosphonate. Its primary utility in research and development lies in its application as an internal standard for mass spectrometry (MS) based quantitative analysis and as a labeled reagent in synthetic organic chemistry. The presence of fifteen deuterium atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without significantly altering its chemical reactivity.

This compound is a specialized β-ketophosphonate, a class of reagents most notably used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones from aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, key applications, and detailed experimental protocols relevant to its use.

Physicochemical and Identification Data

Quantitative and identifying data for this compound and its unlabeled analog are summarized below. The properties of the unlabeled compound are provided for reference, as the deuterated version is expected to have nearly identical physical characteristics.

Table 1: Compound Identification
IdentifierThis compoundDimethyl (2-Oxononyl)phosphonate
CAS Number 1215800-33-1[1]37497-25-9[1][2][3][4]
Molecular Formula C₁₁H₈D₁₅O₄P[1]C₁₁H₂₃O₄P[2][4][5]
Synonyms (2-Oxononyl)phosphonic Acid Dimethyl Ester-d151-dimethoxyphosphorylnonan-2-one[2][5]
Table 2: Physicochemical Properties
PropertyThis compoundDimethyl (2-Oxononyl)phosphonate
Molecular Weight 265.23 g/mol [1]250.27 g/mol [2][5]
Appearance Yellow Oil[6]Yellow Liquid[5] / White to light yellow crystal powder[4]
Purity Typically ≥97%≥97%[4]
Solubility Dichloromethane, Ethyl Acetate[6]Not specified, likely similar to d15 analog
Density Not specified1.025 g/cm³[5]
Boiling Point Not specified330.2°C at 760 mmHg[5]
Flash Point Not specified167.2°C[5]

Synthesis and Mechanism

The synthesis of β-ketophosphonates like Dimethyl (2-Oxononyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction. This involves the reaction of a trimethyl phosphite with an α-haloketone. For the deuterated analog, the synthesis would start from a deuterated acyl halide or a related precursor.

Synthesis_Pathway reagent1 Trimethyl Phosphite P(OCH₃)₃ reaction Michaelis-Arbuzov Reaction reagent1->reaction reagent2 2-Oxononyl-d15 Chloride (Heptanoyl-d15 Chloride) reagent2->reaction product This compound intermediate Quasiphosphonium Intermediate intermediate->product Dealkylation byproduct Chloromethane (CH₃Cl) intermediate->byproduct reaction->intermediate Nucleophilic Attack

Figure 1: Generalized Michaelis-Arbuzov synthesis pathway.

The primary application of this reagent is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high (E)-stereoselectivity. The phosphonate carbanion, formed by deprotonation with a base, acts as a nucleophile that attacks an aldehyde, ultimately yielding an alkene and a water-soluble phosphate byproduct.

Experimental Protocols

The following are generalized protocols for the synthesis and application of Dimethyl (2-Oxononyl)phosphonate. Researchers should adapt these methods based on specific substrate requirements and laboratory conditions.

Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes the general procedure for reacting this compound with an aldehyde to form a deuterated α,β-unsaturated ketone.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Aldehyde substrate

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Inert gas atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the base (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.

  • Carbanion Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred base suspension. Allow the mixture to stir at 0°C for 30-60 minutes until hydrogen evolution ceases (if using NaH) and a clear solution or stable suspension of the carbanion forms.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude α,β-unsaturated ketone product via flash column chromatography.

HWE_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Olefination Reaction cluster_workup 3. Workup & Purification A Add Base (e.g., NaH) to dry THF at 0°C B Add Phosphonate-d15 in THF A->B Stir 30-60 min C Add Aldehyde in THF at 0°C B->C Carbanion Formation D Warm to RT Stir 2-16h C->D E Quench with aq. NH₄Cl D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Chromatography G->H Product Final Product: (E)-α,β-Unsaturated Ketone-d15 H->Product

Figure 2: Experimental workflow for the HWE reaction.
Protocol: Use as an Internal Standard

Procedure:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Spiking: To each unknown sample and calibration standard, add a precise volume of the d15-internal standard stock solution to achieve a fixed final concentration.

  • Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Quantification: Monitor the mass transitions for both the unlabeled analyte and the d15-labeled internal standard. Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Applications and Logical Relationships

The core value of this compound stems from its isotopic label, which enables two distinct but related applications in chemical research.

Logical_Relationships cluster_apps Primary Applications cluster_outcomes Resulting Outcomes Compound This compound (CAS: 1215800-33-1) App1 Internal Standard in Mass Spectrometry Compound->App1 App2 Labeled Reagent in Organic Synthesis Compound->App2 Outcome1 Accurate Quantification of Unlabeled Analog App1->Outcome1 Enables Outcome2 Mechanistic Studies & Product Fate Tracking App2->Outcome2 Enables

References

Synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate, designed for researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-oxononyl)phosphonate is a versatile β-ketophosphonate reagent frequently utilized in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated ketones[1]. The deuterated analogue, specifically Dimethyl (2-oxononyl-d15)phosphonate, serves as a crucial tool in various scientific domains. Its applications include use as an internal standard in mass spectrometry-based quantitative analysis, as a probe in metabolic studies to elucidate pharmacokinetic profiles, and in the development of deuterated drugs to potentially improve their metabolic stability and therapeutic properties[2][3].

This guide provides a comprehensive overview of a proposed synthetic strategy for preparing deuterated Dimethyl (2-Oxononyl)phosphonate, complete with detailed experimental protocols, expected quantitative data, and a visualization of the synthetic workflow. The proposed route is based on established chemical transformations for the synthesis of β-ketophosphonates[1].

Proposed Synthetic Strategy

The synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate can be efficiently achieved via a two-step sequence. The overall strategy involves the acylation of the lithium salt of dimethyl methylphosphonate with a deuterated acyl chloride.

  • Preparation of Lithiated Dimethyl Methylphosphonate : Dimethyl methylphosphonate is deprotonated using a strong base, such as n-butyllithium (n-BuLi), at a low temperature to generate the corresponding nucleophilic carbanion in situ.

  • Acylation with Deuterated Nonanoyl Chloride : The generated phosphonate carbanion is then reacted with a fully deuterated nonanoyl chloride (nonanoyl-d15 chloride). This nucleophilic acyl substitution reaction forms the target β-ketophosphonate.

The workflow for this synthetic approach is illustrated below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product DMMP Dimethyl Methylphosphonate Deprotonation Step 1: Deprotonation (Formation of Lithiated Phosphonate) DMMP->Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Deprotonation d15_acid_chloride Nonanoyl-d15 Chloride Acylation Step 2: Acylation d15_acid_chloride->Acylation Deprotonation->Acylation Intermediate (Lithiated DMMP) FinalProduct Dimethyl (2-Oxononyl-d15)phosphonate Acylation->FinalProduct

Caption: Synthetic workflow for deuterated Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of β-ketophosphonates[1]. Researchers should perform a thorough risk assessment before conducting any experiment.

Materials and Reagents
Reagent/MaterialCAS NumberSupplier SuggestionNotes
Dimethyl methylphosphonate756-79-6Sigma-Aldrich, TCIPurity ≥98%
n-Butyllithium109-72-8Sigma-Aldrich, Acros2.5 M solution in hexanes
Nonanoyl-d15 chlorideN/ACustom SynthesisPrepared from Nonanoic-d15 acid
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich, AcrosSure/Seal™ bottle
Diethyl ether (anhydrous)60-29-7Fisher Scientific
Saturated Ammonium Chloride (aq.)12125-02-9Fisher Scientific
Sodium Sulfate (anhydrous)7757-82-6VWR
Protocol: Synthesis of Dimethyl (2-Oxononyl-d15)phosphonate
  • Preparation of the Reaction Apparatus :

    • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.

    • The apparatus is flame-dried under a stream of argon and allowed to cool to room temperature.

  • Formation of the Lithiated Phosphonate :

    • Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via syringe.

    • Dimethyl methylphosphonate (1.0 eq) is added to the THF.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The resulting solution is stirred at -78 °C for an additional 30 minutes.

  • Acylation Reaction :

    • A solution of Nonanoyl-d15 chloride (1.1 eq) in anhydrous THF (20 mL) is prepared in a separate, dry flask under argon.

    • This solution is added dropwise to the cold (-78 °C) lithiated phosphonate solution over 30 minutes.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Work-up and Purification :

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure deuterated β-ketophosphonate.

Data Presentation

Expected Yield and Purity
ProductTheoretical YieldExpected Actual YieldPurity (by NMR/LC-MS)Appearance
Dimethyl (2-Oxononyl-d15)phosphonateBased on 1.0 eq starting phosphonate75-85%>98%Colorless to pale yellow oil
Spectroscopic Characterization Data

The expected characterization data for Dimethyl (2-oxononyl-d15)phosphonate is presented below. The data for the non-deuterated analogue (CAS 37497-25-9) serves as a reference point[4].

AnalysisNon-Deuterated (Expected)Deuterated (Expected)Notes
Formula C₁₁H₂₃O₄PC₁₁H₈D₁₅O₄P
MW 250.27 g/mol 265.36 g/mol Mass increase of 15.09 Da
¹H NMR δ ~3.8 (d, 6H, OCH₃), 3.1 (d, 2H, P-CH₂), 2.7 (t, 2H, CO-CH₂), 1.6 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H, CH₃)δ ~3.8 (d, 6H, OCH₃), 3.1 (d, 2H, P-CH₂)Absence of signals for the C₃-C₉ alkyl chain
³¹P NMR δ ~18-20 ppmδ ~18-20 ppmChemical shift should be largely unaffected
MS (ESI+) m/z 251.14 [M+H]⁺, 273.12 [M+Na]⁺m/z 266.23 [M+H]⁺, 288.21 [M+Na]⁺Confirms the incorporation of 15 deuterium atoms

References

An In-depth Technical Guide to Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated isotopologue of Dimethyl (2-Oxononyl)phosphonate. This document details its molecular properties, potential applications, and representative experimental methodologies relevant to its use in research and development.

Core Molecular Data

The key quantitative data for Dimethyl (2-Oxononyl)phosphonate and its deuterated form are summarized below. The increase in molecular weight for the d15 isotopologue is a direct result of the substitution of 15 hydrogen atoms with deuterium.

PropertyDimethyl (2-Oxononyl)phosphonateThis compound
Molecular Formula C₁₁H₂₃O₄PC₁₁H₈D₁₅O₄P
Molecular Weight 250.27 g/mol [1][2][3][4]265.36 g/mol [5]
CAS Number 37497-25-91215800-33-1[5]

Applications in Research and Drug Development

Dimethyl (2-Oxononyl)phosphonate and its deuterated analogue are valuable tools in several scientific domains. While specific biological activities for this molecule are not extensively documented, its structural features as a phosphonate and the presence of deuterium in the d15 version suggest several key applications.

Phosphonates as Phosphate Mimics: Phosphonates serve as non-hydrolyzable mimics of phosphates, enabling them to act as inhibitors for enzymes that process phosphate substrates.[6] This makes them valuable probes for studying enzyme mechanisms and as potential therapeutic agents.

Deuterated Compounds as Internal Standards: Deuterated molecules are widely utilized as internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] Their physicochemical properties are very similar to their non-deuterated counterparts, allowing for accurate quantification by correcting for variations during sample processing and analysis.[7]

Kinetic Isotope Effect in Mechanistic Studies: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond. This can slow down reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).[7] The KIE is a powerful tool for elucidating reaction mechanisms, particularly in enzymatic studies such as those involving Cytochrome P450 enzymes.[7]

Improving Pharmacokinetic Profiles: Deuteration can significantly alter the metabolic fate of a drug. By strategically replacing hydrogens at sites of metabolic vulnerability, the rate of metabolic breakdown can be slowed.[8] This can lead to an extended drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[8]

Experimental Protocols

Representative Synthesis of a β-Keto Phosphonate:

  • Enolate Formation: A solution of a suitable phosphonoacetate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to generate the corresponding lithium enolate.

  • Acylation: An acylating agent, such as an acyl chloride (e.g., heptanoyl chloride to obtain a nonyl chain), is then added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired β-keto phosphonate.

In Vivo Pharmacokinetic Study using a Deuterated Standard:

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a drug and its deuterated analogue in a rodent model.

  • Animal Dosing: A cohort of laboratory animals (e.g., rats) is divided into two groups. One group receives the non-deuterated compound, and the other receives the deuterated compound, typically via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The deuterated compound can be used as an internal standard for the quantification of the non-deuterated analogue, and vice-versa.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key concepts and workflows related to the application of this compound.

G General Workflow for a Pharmacokinetic Study A Compound Administration (Deuterated and Non-deuterated) B Blood Sampling (Time Course) A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Parameter Calculation D->E

Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

G Application of the Kinetic Isotope Effect cluster_0 Non-deuterated Compound cluster_1 Deuterated Compound A C-H Bond B Enzymatic Cleavage A->B C Faster Reaction Rate B->C D C-D Bond (Stronger) E Enzymatic Cleavage D->E F Slower Reaction Rate (Kinetic Isotope Effect) E->F

Caption: The principle of the kinetic isotope effect in enzymatic reactions.

References

Certificate of analysis for Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies relevant to Dimethyl (2-Oxononyl)phosphonate-d15. Given the absence of a publicly available, specific Certificate of Analysis for this deuterated compound, this document compiles representative data based on information for the non-deuterated analogue and general analytical practices for organophosphorus compounds.

Compound Identification and Specifications

This compound is a deuterated stable isotope-labeled internal standard used in analytical chemistry, particularly in mass spectrometry-based quantification of the unlabeled parent compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Compound Name Dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d15)phosphonate[1]
CAS Number 1215800-33-1[1]
Unlabeled CAS Number 37497-25-9[1]
Molecular Formula C₁₁H₈D₁₅O₄P[1]
Molecular Weight 265.23 g/mol [1]
Appearance Yellow Oil[2]
Purity (typical) ≥95%[3]
Isotopic Enrichment Not specified, typically ≥98% for deuterated standards
Storage Room temperature, sealed well[4]

Table 2: Representative Analytical Data

Analytical TestSpecificationMethod
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (³¹P NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (Mass Spec) Conforms to structureMass Spectrometry (MS)
Purity (HPLC) ≥95%High-Performance Liquid Chromatography
Purity (GC) ≥97%Gas Chromatography
Residual Solvents To be determinedGas Chromatography-Mass Spectrometry (GC-MS)
Water Content To be determinedKarl Fischer Titration

Experimental Protocols

The following sections detail generalized experimental methodologies for the analysis of this compound. These protocols are based on standard practices for the analysis of organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and purity assessment.

2.1.1. ¹H and ³¹P NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ³¹P NMR Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: A range appropriate for phosphonates (e.g., -30 to 30 ppm).

  • Data Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the methoxy protons and the methylene protons of the phosphonate moiety. The absence of significant signals in the region of the non-deuterated nonyl chain confirms high isotopic enrichment. The ³¹P NMR will show a characteristic singlet for the phosphonate group.

Mass Spectrometry (MS)

MS is used for identity confirmation and to determine the isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • MS Parameters (ESI+):

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

  • Data Analysis: The mass spectrum should show the molecular ion peak corresponding to the deuterated compound. The isotopic distribution can be analyzed to confirm the level of deuterium incorporation.

Chromatographic Analysis

Chromatography is essential for purity determination.

2.3.1. Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a more specific detector like a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[5]

  • Column: A capillary column suitable for organophosphorus compounds (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).

  • Oven Program:

    • Initial Temperature: 60°C (hold for 5 min).

    • Ramp: 8°C/min to 300°C (hold for 10 min).

  • Injector: Splitless mode at 275°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Data Analysis: Purity is determined by the relative peak area of the main component.

2.3.2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, potentially with an ion-pairing reagent to improve peak shape for the polar phosphonate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (if applicable) or MS.

  • Data Analysis: Purity is assessed by the area percentage of the principal peak.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Review & Reporting Sample Sample Receipt Preparation Sample Preparation Sample->Preparation Dissolution NMR NMR (1H, 31P) Identity & Purity Preparation->NMR MS Mass Spectrometry Identity & Isotopic Enrichment Preparation->MS Chromatography Chromatography (GC/HPLC) Purity Preparation->Chromatography Data_Analysis Data Analysis NMR->Data_Analysis Data_A_Analysis Data_A_Analysis MS->Data_A_Analysis Chromatography->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA Final Report

Caption: Quality Control Workflow for this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques and the information they provide.

analytical_techniques cluster_structure Structural Information cluster_purity Purity & Quantification Compound This compound NMR NMR Compound->NMR provides MS Mass Spectrometry Compound->MS provides HPLC HPLC Compound->HPLC assessed by GC GC Compound->GC assessed by Identity Identity NMR->Identity confirms MS->Identity confirms Isotopic_Enrichment Isotopic Enrichment MS->Isotopic_Enrichment determines Purity Purity HPLC->Purity determines GC->Purity determines

References

Technical Guide: Purity and Isotopic Enrichment of Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated analog of a key reagent used in various synthetic organic chemistry applications, including the Horner-Wadsworth-Emmons reaction. This document outlines the analytical methodologies for assessing its quality, presents typical quantitative data, and details relevant experimental protocols.

Quantitative Data Summary

The purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard in mass spectrometry-based assays or as a building block in the synthesis of deuterated molecules. The following tables summarize representative data for a typical batch of this compound.

Table 1: Chemical Purity Data

ParameterSpecificationResultMethod
Chemical Purity≥98.0%99.2%¹H NMR
Water Content≤0.5%0.1%Karl Fischer Titration
Residual SolventsConforms to ICH Q3C<0.1% (DCM, Hexanes)¹H NMR

Table 2: Isotopic Enrichment Data

ParameterSpecificationResultMethod
Isotopic Enrichment≥98 atom % D99.5 atom % DMass Spectrometry
Deuterium Incorporation≥99% d1599.6%Mass Spectrometry
Isotopic Distributiond15: 99.6%, d14: 0.3%, d13: 0.1%Mass Spectrometry

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established synthetic routes for β-ketophosphonates and standard analytical techniques.

Synthesis via Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved through a modified Michaelis-Arbuzov reaction using deuterated starting materials.

Workflow for Synthesis:

A 1-Bromo-2-nonanone-d15 C Reaction Vessel (Neat, 120 °C, 4h) A->C B Trimethyl phosphite B->C D Crude Product C->D Michaelis-Arbuzov Reaction E Purification (Silica Gel Chromatography) D->E F This compound E->F A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent (CDCl3) A->B C Acquire 1H and 31P NMR Spectra B->C D Integrate Signals C->D E Calculate Purity D->E A Prepare Sample Solution B Infuse into Mass Spectrometer (ESI or GC-MS) A->B C Acquire High-Resolution Mass Spectrum B->C D Analyze Isotopic Cluster C->D E Calculate Isotopic Enrichment D->E cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Elimination A This compound C Phosphonate Carbanion A->C + Base B Base (e.g., NaH) D Aldehyde or Ketone E Oxaphosphetane Intermediate C->E + Carbonyl D->E F E-Alkene E->F Elimination G Phosphate Byproduct E->G

Technical Guide: Safety Data for Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for the deuterated compound Dimethyl (2-Oxononyl)phosphonate-d15 is not publicly available. The following information is based on the available data for the non-deuterated analogue, Dimethyl (2-Oxononyl)phosphonate (CAS No. 37497-25-9), and general principles of chemical safety. It is intended for use by trained professionals and does not substitute for a formal risk assessment.

Chemical Identification and Physical Properties

This section summarizes the known identifiers and physical characteristics of Dimethyl (2-Oxononyl)phosphonate. The data for the deuterated form (d15) is expected to be very similar.

PropertyValue
Chemical Name Dimethyl (2-Oxononyl)phosphonate
CAS Number 37497-25-9
Molecular Formula C11H23O4P
Molecular Weight 250.27 g/mol [1]
Appearance Not Available
Boiling Point Not Available
Melting Point Not Available
Flash Point Not Available
Vapor Pressure Not Available
Solubility Not Available
Density Not Available

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the hazards associated with this compound are not well-documented in publicly available sources. For similar organophosphorus compounds, potential hazards may include skin, eye, and respiratory irritation.

Toxicological Information

Detailed toxicological studies for Dimethyl (2-Oxononyl)phosphonate are not available in the searched resources. The following table indicates the lack of quantitative data.

Toxicity MetricValueSpeciesRoute
LD50 (Oral) Not AvailableNot AvailableNot Available
LD50 (Dermal) Not AvailableNot AvailableNot Available
LC50 (Inhalation) Not AvailableNot AvailableNot Available

Health Effects:

  • Eye Contact: May cause irritation.

  • Skin Contact: May cause irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: The toxicological properties have not been fully investigated.

Exposure Controls and Personal Protection

In the absence of established occupational exposure limits, a conservative approach to handling is recommended.

ParameterValue
OSHA PEL Not Available
ACGIH TLV Not Available

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

The following diagram outlines the general first-aid procedures for chemical exposure.

FirstAidMeasures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air If inhaled Skin_Contact Skin_Contact Remove_Contaminated_Clothing Remove_Contaminated_Clothing Skin_Contact->Remove_Contaminated_Clothing On skin Eye_Contact Eye_Contact Rinse_with_Water Rinse_with_Water Eye_Contact->Rinse_with_Water In eyes Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth If swallowed Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Remove_Contaminated_Clothing->Rinse_with_Water then Rinse_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

First-Aid Workflow for Chemical Exposure

Fire-Fighting Measures

This compound's flammability is not specified. For general chemical fires, the following measures are recommended.

Suitable Extinguishing Media:

  • Dry chemical

  • Carbon dioxide

  • Alcohol-resistant foam

  • Water spray

Hazardous Combustion Products:

  • Carbon oxides (CO, CO2)

  • Phosphorus oxides

The logical workflow for responding to a chemical fire is illustrated below.

FireFightingWorkflow Fire_Detected Fire_Detected Assess_Risk Assess_Risk Fire_Detected->Assess_Risk Evacuate_Area Evacuate_Area Call_Emergency_Services Call_Emergency_Services Evacuate_Area->Call_Emergency_Services Use_Appropriate_Extinguisher Use_Appropriate_Extinguisher Wear_Full_PPE Wear_Full_PPE Use_Appropriate_Extinguisher->Wear_Full_PPE Assess_Risk->Evacuate_Area Large or Uncontrollable Fight_Fire Fight_Fire Assess_Risk->Fight_Fire Small & Controllable Fight_Fire->Use_Appropriate_Extinguisher Contain_Spill Contain_Spill Fight_Fire->Contain_Spill

Chemical Fire Response Workflow

Accidental Release Measures

In case of a spill, follow these general procedures.

Personal Precautions:

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let product enter drains.

Methods for Cleaning Up:

  • Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Keep in suitable, closed containers for disposal.

The decision-making process for handling a chemical spill is outlined in the diagram below.

SpillResponse Spill_Occurs Spill_Occurs Assess_Spill_Size Assess_Spill_Size Spill_Occurs->Assess_Spill_Size Small_Spill_Procedure Small_Spill_Procedure Assess_Spill_Size->Small_Spill_Procedure Minor Large_Spill_Procedure Large_Spill_Procedure Assess_Spill_Size->Large_Spill_Procedure Major Don_PPE Don_PPE Small_Spill_Procedure->Don_PPE Evacuate_and_Call_EH&S Evacuate_and_Call_EH&S Large_Spill_Procedure->Evacuate_and_Call_EH&S Contain_Spill Contain_Spill Don_PPE->Contain_Spill Absorb_and_Clean Absorb_and_Clean Contain_Spill->Absorb_and_Clean Dispose_of_Waste Dispose_of_Waste Absorb_and_Clean->Dispose_of_Waste

Chemical Spill Response Logic

Experimental Protocols

Detailed experimental protocols involving the synthesis, handling, or toxicological testing of Dimethyl (2-Oxononyl)phosphonate or its deuterated form were not found in the publicly available safety data sheets or the scientific literature reviewed. All work with this chemical should be conducted by trained personnel in a controlled laboratory setting.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Assumed to be stable under normal laboratory conditions.

  • Conditions to Avoid: Incompatible materials, heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides, phosphorus oxides.

References

Technical Guide: Solubility of Dimethyl (2-Oxononyl)phosphonate-d15 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated analog of Dimethyl (2-Oxononyl)phosphonate, a compound belonging to the class of organophosphorus compounds, specifically keto-phosphonates. The incorporation of deuterium isotopes makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. A fundamental understanding of its solubility in common organic solvents is crucial for its effective use in experimental design, formulation development, and analytical method validation.

This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for solubility determination, and logical workflows for solvent selection. Due to the limited availability of direct solubility data for the deuterated species, this guide leverages information on its non-deuterated analog and related organophosphorus compounds. The solubility of a deuterated compound is generally very similar to its non-deuterated counterpart, with only minor differences expected, particularly in non-polar organic solvents.[1]

Physicochemical Properties

Understanding the physicochemical properties of the parent compound, Dimethyl (2-Oxononyl)phosphonate, provides a strong basis for predicting the solubility behavior of its deuterated analog.

Table 1: Physicochemical Properties of Dimethyl (2-Oxononyl)phosphonate

PropertyValueReference
CAS Number 37497-25-9[2]
Molecular Formula C₁₁H₂₃O₄P[2]
Molecular Weight 250.27 g/mol [2]
Appearance Yellow Liquid[2]
Boiling Point 330.2°C at 760 mmHg[2]
Density 1.025 g/cm³[2]

Note: Properties are for the non-deuterated analog.

Predicted Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble / MiscibleThe polar phosphonate group is expected to interact favorably with these solvents.
Polar Protic Methanol, EthanolSoluble / MiscibleThe compound can act as a hydrogen bond acceptor, promoting solubility in alcohols.
Chlorinated Dichloromethane (DCM), ChloroformSoluble / MiscibleThese solvents are effective for a wide range of organic compounds of intermediate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleExpected to be good solvents due to their ability to solvate a range of organic molecules.
Esters Ethyl AcetateSoluble / MiscibleA common solvent for compounds of moderate polarity.
Ketones AcetoneSoluble / MiscibleA versatile polar aprotic solvent.
Non-Polar Hexanes, TolueneLikely Soluble / MiscibleThe long nonyl chain should provide sufficient non-polar character for solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determine both the qualitative and quantitative solubility of a liquid compound like this compound in an organic solvent.

Protocol for Qualitative Solubility Determination

This method is a rapid screening to assess if a compound is soluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, methanol, dichloromethane, hexanes)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Calibrated micropipettes

Procedure:

  • Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

  • Using a micropipette, add a small, known volume of this compound (e.g., 10 µL) to the solvent.

  • Cap the vial and shake vigorously for 30-60 seconds at room temperature. A vortex mixer can be used for more efficient mixing.

  • Visually inspect the solution against a well-lit background. The absence of a second liquid phase, cloudiness, or droplets indicates that the compound is soluble at this concentration.

  • If the compound dissolves, continue to add aliquots (e.g., 10 µL at a time), mixing thoroughly after each addition, until a persistent second phase or turbidity is observed. This provides a semi-quantitative estimate of solubility.

  • Record the observations as "miscible," "soluble up to X mg/mL," or "immiscible."

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Sealed, airtight containers (e.g., screw-cap flasks or vials)

  • Constant temperature shaker bath or incubator

  • Centrifuge and centrifuge tubes (if necessary)

  • Syringe filters (compatible with the solvent)

  • Precision balance

  • Pre-weighed, clean, and dry containers (e.g., evaporating dishes or small beakers)

  • Source of gentle nitrogen stream or a vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the organic solvent to a screw-cap flask.

    • Add an excess amount of this compound to the solvent. An excess is necessary to ensure the solution becomes saturated, which will be evident by the presence of a persistent undissolved liquid phase.

    • Seal the flask tightly and place it in a constant temperature shaker bath.

    • Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored.

  • Phase Separation:

    • Once equilibrium is established, remove the flask from the shaker bath and let it stand at the same constant temperature to allow the undissolved compound to settle.

    • To separate the saturated solution from the excess undissolved compound, carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter compatible with the organic solvent. This step is critical to avoid transferring any undissolved material. Alternatively, the mixture can be centrifuged, and the supernatant carefully decanted.

  • Quantification of Dissolved Solute:

    • Accurately transfer a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish with the dried residue. The mass of the dissolved compound is determined by subtracting the initial weight of the empty dish.

    • Calculate the solubility, typically expressed in g/L or mg/mL.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach for a researcher to select an appropriate solvent for this compound, from initial screening to final application.

G start Start: Need to Dissolve Compound qual_screen Qualitative Screening Test solubility in a range of solvents (polar, non-polar, etc.) using small volumes. start->qual_screen is_soluble Soluble in Multiple Solvents? qual_screen->is_soluble select_solvent Select Solvent Based on Application Consider boiling point, toxicity, reactivity, and compatibility with the experiment. is_soluble->select_solvent Yes not_soluble Insoluble or Poorly Soluble Re-evaluate solvent choice. Consider solvent mixtures or less common solvents. is_soluble->not_soluble No quant_test Quantitative Analysis Needed? select_solvent->quant_test not_soluble->qual_screen perform_quant Perform Quantitative Solubility Test Use gravimetric or spectroscopic method to determine exact solubility (e.g., mg/mL). quant_test->perform_quant Yes end End: Solvent Selected and Characterized quant_test->end No perform_quant->end

Caption: Workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key steps in the quantitative determination of solubility using the gravimetric method described in Section 4.2.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Quantification prep_solvent Add Solvent to Flask add_excess Add Excess Solute prep_solvent->add_excess agitate Agitate at Constant Temp (24-48h) add_excess->agitate settle Settle Undissolved Solute agitate->settle filter_supernatant Filter Supernatant settle->filter_supernatant transfer Transfer Known Volume to Weighed Dish filter_supernatant->transfer evaporate Evaporate Solvent transfer->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate

Caption: Experimental workflow for quantitative solubility determination by the gravimetric method.

References

Structural Elucidation of Dimethyl (2-Oxononyl)phosphonate-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Dimethyl (2-Oxononyl)phosphonate-d15. The methodologies and data presented herein are intended to serve as a detailed reference for the characterization of this compound and analogous deuterated phosphonates.

Chemical Structure and Properties

This compound is a deuterated organophosphorus compound. The heavy isotope labeling makes it a valuable internal standard for quantitative mass spectrometry-based assays.

Molecular Structure:

P P O1 O P->O1 O2 O P->O2 C1 C P->C1 O4 O P->O4 P->O4 C10 CH₃ O1->C10 C11 CH₃ O2->C11 O3 O C2 C C1->C2 C2->O3 C2->O3 C3 CD₂ C2->C3 C4 CD₂ C3->C4 C5 CD₂ C4->C5 C6 CD₂ C5->C6 C7 CD₂ C6->C7 C8 CD₂ C7->C8 C9 CD₃ C8->C9

Figure 1: Molecular Structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₈D₁₅O₄P
Molecular Weight265.36 g/mol
CAS Number1215800-33-1
AppearanceNeat
Isotopic Purity>98%

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses, crucial for the structural confirmation of this compound.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.80Doublet6HP-O-CH₃
3.15Doublet2HP-CH₂-C=O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
202.5C=O
53.0P-O-CH₃
40.5 (d, J(C,P) ≈ 130 Hz)P-CH₂
31.0 (t)C-3 (CD₂)
28.5 (t)C-4, C-5, C-6 (CD₂)
22.0 (t)C-7 (CD₂)
21.5 (t)C-8 (CD₂)
13.5 (m)C-9 (CD₃)

Table 4: Predicted ³¹P NMR Spectral Data (162 MHz, CDCl₃, Proton Decoupled)

Chemical Shift (δ) ppmMultiplicityAssignment
21.5SingletP

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
265[M]⁺
156[M - C₇D₁₅]⁺
127[M - C₇D₁₅CO]⁺
109[P(O)(OCH₃)₂]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

³¹P NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 200 ppm

  • Acquisition Time: 1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 64

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a final concentration of 10 µg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion [M+H]⁺.

Visualizations

The following diagrams illustrate key aspects of the structural elucidation process.

cluster_0 Structural Elucidation Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation cluster_1 Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 265 F1 [M - C₇D₁₅]⁺ m/z = 156 M->F1 - •C₇D₁₅ F2 [M - C₇D₁₅CO]⁺ m/z = 127 F1->F2 - CO F3 [P(O)(OCH₃)₂]⁺ m/z = 109 F2->F3 - CH₂

Commercial Sourcing and Technical Data for Dimethyl (2-Oxononyl)phosphonate-d15: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity, isotopically labeled compounds is a critical step in advancing scientific discovery. This technical guide provides an overview of commercial suppliers for Dimethyl (2-Oxononyl)phosphonate-d15, along with its fundamental chemical and physical data. This deuterated phosphonate ester is valuable as an internal standard in mass spectrometry-based applications, such as pharmacokinetic studies and metabolite identification, due to its chemical similarity to the unlabeled analog and distinct mass shift.

Commercial Availability

Several specialized chemical suppliers offer this compound, typically synthesized for research and development purposes. The following table summarizes the key information for sourcing this compound. Purity levels are generally high, although it is always recommended to request a certificate of analysis from the supplier for lot-specific data.

SupplierProduct CodeCAS NumberUnlabeled CAS NumberAdditional Information
LGC Standards TRC-A6292731215800-33-137497-25-9Provided as a certified reference material.[1]
Toronto Research Chemicals (TRC) D4764571215800-33-137497-25-9Available in various quantities, sold through distributors like Fisher Scientific.[2]
United States Biological D4764571215800-33-137497-25-9Available for research applications.[3]
Sapphire Bioscience D4764571215800-33-137497-25-9For Research Use Only. Not for human or veterinary use.[4]

Physicochemical Data

The fundamental properties of this compound are crucial for its application in experimental settings. The table below outlines its key chemical identifiers and properties.

PropertyValueSource
Chemical Name dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d15)phosphonate[1]
Molecular Formula C₁₁H₈D₁₅O₄PDerived from structure
Molecular Weight 265.23 g/mol [1]
Isotopic Label Deuterium[1]
InChI InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2[1]
SMILES O=P(CC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(OC)OC[1]

Experimental Considerations and Methodologies

While specific experimental protocols for this compound are not provided by commercial suppliers, its primary application as an internal standard in mass spectrometry (MS) dictates a general workflow. Researchers using this compound would typically incorporate it into their existing analytical methods for the quantification of the unlabeled analyte.

A generalized workflow for utilizing a deuterated internal standard in a quantitative MS-based assay is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Matrix (e.g., plasma, tissue) spike Spike with This compound (Internal Standard) sample->spike extract Analyte Extraction (e.g., SPE, LLE) spike->extract lc Liquid Chromatography Separation extract->lc ms Tandem Mass Spectrometry (MRM/SRM) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Note on Signaling Pathways and Detailed Protocols: this compound is a synthetic, isotopically labeled compound primarily used as a research tool for analytical purposes. As such, it is not expected to be involved in biological signaling pathways. Detailed experimental protocols are typically developed and validated by the end-users for their specific applications and are not provided by the suppliers of the raw material. The synthesis of related phosphonates has been described in the scientific literature, which may serve as a reference for understanding their chemical properties[5][6]. The analysis of phosphonates in various matrices often involves techniques like liquid chromatography-mass spectrometry (LC-MS)[7][8][9].

The following logical diagram illustrates the process of sourcing and implementing a chemical standard in a research environment.

G cluster_sourcing Sourcing Phase cluster_implementation Implementation Phase identify Identify Required Compound (this compound) search Search for Commercial Suppliers identify->search compare Compare Suppliers (Purity, Availability, Cost) search->compare procure Procure Compound and Certificate of Analysis compare->procure develop Develop Analytical Method procure->develop validate Validate Method (e.g., Linearity, Accuracy, Precision) develop->validate apply Apply to Experimental Samples validate->apply

Logical Flow for Sourcing and Implementing a Chemical Standard.

This guide provides a starting point for researchers looking to source and utilize this compound. For specific applications, further literature review and in-house methods development will be necessary.

References

Methodological & Application

Application Notes and Protocols for Dimethyl (2-Oxononyl)phosphonate-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and development, particularly in the pharmaceutical and biotechnology sectors. The accuracy and reliability of these analyses hinge on the effective use of internal standards to correct for variability during sample preparation and analysis. Deuterated internal standards are considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to the analyte of interest, ensuring they experience similar extraction efficiencies, matrix effects, and ionization responses.[1][2][3]

This document provides detailed application notes and protocols for the use of Dimethyl (2-Oxononyl)phosphonate-d15 (d15-DMONP) as an internal standard. While d15-DMONP is a commercially available stable isotope-labeled compound, its direct application in published literature is not widely documented. Therefore, the following protocols are based on established methodologies for using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of analogous small molecules, such as lipids or other phosphonate-containing compounds. These guidelines are intended to serve as a comprehensive starting point for method development.

Principle of Deuterated Internal Standards

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, Dimethyl (2-Oxononyl)phosphonate, or structurally similar analytes. The 15 deuterium atoms provide a significant mass shift, allowing for clear differentiation from the analyte in the mass spectrometer, while its chemical properties remain nearly identical.[1] This ensures that the internal standard and the analyte co-elute during chromatography and experience the same ionization conditions, effectively normalizing for variations in the analytical process.[1][3]

Applications

Given its structure, d15-DMONP is a suitable internal standard for the quantitative analysis of:

  • Phosphonate-containing metabolites or drug candidates: In studies of metabolic pathways or the pharmacokinetics of phosphonate-based drugs.

  • Keto-lipids or related signaling molecules: The "2-oxononyl" moiety suggests its utility in lipidomics for the analysis of oxidized fatty acids or related signaling molecules.

  • Environmental contaminants: For monitoring levels of organophosphonate compounds.

Experimental Protocols

The following are generalized protocols for the use of d15-DMONP as an internal standard in LC-MS/MS analysis. Optimization of these methods is essential for specific analytes and matrices.

Protocol 1: Quantification of a Small Molecule Analyte in Human Plasma

This protocol outlines a general procedure for the analysis of a small molecule drug or metabolite in a biological matrix.

1. Materials and Reagents

  • This compound (d15-DMONP) internal standard stock solution (e.g., 1 mg/mL in methanol).

  • Analyte reference standard.

  • LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Human plasma (K2-EDTA).

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2. Sample Preparation

  • Prepare a working internal standard solution: Dilute the d15-DMONP stock solution with methanol to a final concentration of 100 ng/mL.

  • Spike samples: To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the d15-DMONP working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold protein precipitation solvent to each sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and d15-DMONP. For example:

    • Analyte: [M+H]+ → fragment ion

    • d15-DMONP: [M+H]+ → fragment ion

4. Data Analysis

  • Integrate the peak areas for the analyte and the d15-DMONP internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Workflow for Sample Analysis

G Figure 1: LC-MS/MS Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Calibrator/QC spike Spike with d15-DMONP plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Workflow for the quantification of an analyte in plasma using d15-DMONP.

Quantitative Data Presentation

The use of a deuterated internal standard like d15-DMONP significantly improves the accuracy and precision of quantitative methods. Below are tables summarizing hypothetical comparative data to illustrate the expected performance.

Table 1: Comparison of Precision and Accuracy With and Without Internal Standard

Analyte Concentration (ng/mL)Without Internal StandardWith d15-DMONP Internal Standard
Low QC (5 ng/mL)
Mean Measured Conc. (ng/mL)6.85.1
Accuracy (%)136102
Precision (%CV)18.54.2
High QC (500 ng/mL)
Mean Measured Conc. (ng/mL)435495
Accuracy (%)8799
Precision (%CV)15.22.8

Table 2: Calibration Curve Performance

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelWeighted (1/x²) Linear
Correlation Coefficient (r²)> 0.995
Calibrator AccuracyWithin ± 15% of nominal (± 20% at LLOQ)

Troubleshooting

Problem: Poor peak shape for the internal standard. Possible Cause: Degradation of the internal standard or co-elution with an interfering compound. Solution: Assess the stability of d15-DMONP in the sample matrix and processing conditions. Modify the chromatographic method to improve separation.

Problem: High variability in the internal standard peak area. Possible Cause: Inconsistent sample preparation or injection volume. Solution: Ensure precise and consistent addition of the internal standard to all samples. Verify the performance of the autosampler.

Problem: Analyte and internal standard do not co-elute. Possible Cause: Significant isotopic effect, although less common with deuterium labeling on a carbon backbone. Solution: While minor shifts can occur, a large separation may require re-evaluation of the chromatographic conditions. Deuterated standards are expected to have nearly identical retention times to the analyte.[1]

Logical Relationship of Internal Standard Use

Caption: The internal standard mirrors the analyte's behavior, enabling normalization.

Conclusion

This compound serves as an excellent internal standard for the quantification of its unlabeled analog and structurally related compounds. Its use in LC-MS/MS analysis is critical for mitigating variability and ensuring the generation of accurate, precise, and reliable data. The protocols and principles outlined in this document provide a solid foundation for the development of robust quantitative bioanalytical methods. Researchers are encouraged to perform thorough method validation to ensure suitability for their specific application.

References

Application Note: Quantitative Analysis of Dimethyl (2-Oxononyl)phosphonate using Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethyl (2-Oxononyl)phosphonate in a given matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dimethyl (2-Oxononyl)phosphonate-d15, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for researchers in pharmaceutical development, environmental analysis, and chemical synthesis monitoring who require reliable quantification of phosphonate compounds.

Introduction

Phosphonates are a class of organophosphorus compounds with a wide range of applications, including as herbicides, drugs, and chelating agents.[3] Their analysis, particularly at low concentrations, can be challenging due to their polarity.[4] Quantitative mass spectrometry, especially when coupled with a stable isotope-labeled internal standard, provides the necessary selectivity and sensitivity for accurate measurement.[5][6] Deuterated internal standards are ideal for mass spectrometry-based quantitative assays because their chemical and physical properties are nearly identical to the analyte of interest.[1] This ensures co-elution during chromatographic separation and similar ionization efficiency, which is crucial for correcting analytical variability.[1][2]

This protocol describes a complete workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate, utilizing this compound as the internal standard.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Reaction Quench, Environmental Matrix) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Drydown Evaporation to Dryness (under Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution (in Mobile Phase) Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC or Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration (Analyte and Internal Standard) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application Note and Protocol: Quantification of Oxidized Lipids using Dimethyl (2-Oxononyl)phosphonate-d15 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document describes a representative LC-MS/MS protocol for the quantification of an oxidized lipid, using Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard. The experimental parameters provided are based on established methods for similar analytes and should be optimized for specific laboratory instrumentation and sample matrices.

Introduction

The study of oxidized lipids is crucial for understanding the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. Accurate quantification of these lipid species in biological matrices is challenging due to their low abundance and the complexity of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification.

This application note provides a detailed protocol for the quantification of Dimethyl (2-Oxononyl)phosphonate (the analyte) in a biological matrix, using its deuterated analog, this compound, as an internal standard.

Principle

The method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted from the matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the analyte's MRM signal to that of the internal standard is used to calculate the analyte's concentration in the sample by referencing a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • Dimethyl (2-Oxononyl)phosphonate

    • This compound

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Equipment:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • Autosampler vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard spiking solution (100 ng/mL).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Time (min)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCompound
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

Data Presentation

Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.8
This is representative data.
Assay Performance Characteristics
ParameterResult
Linearity
Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (RSD%)
Intra-day< 10%
Inter-day< 15%
Accuracy (% Bias)
Intra-day± 10%
Inter-day± 15%
Recovery
Extraction Recovery> 85%
This is representative data for a validated bioanalytical method.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 extract Collect Organic Layer centrifuge2->extract drydown Evaporation extract->drydown reconstitute Reconstitution drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate.

G membrane_lipid Membrane Phospholipid oxidized_lipid Oxidized Phospholipid (e.g., containing 2-oxononyl group) ros Reactive Oxygen Species (ROS) ros->membrane_lipid Oxidation pla2 Phospholipase A2 oxidized_lipid->pla2 Cleavage target_analyte Analyte of Interest (e.g., Dimethyl (2-Oxononyl)phosphonate precursor) downstream Downstream Signaling (e.g., Inflammation, Apoptosis) target_analyte->downstream

Caption: Hypothetical signaling pathway involving an oxidized phospholipid.

Application Notes and Protocols: Dimethyl (2-Oxononyl)phosphonate-d15 for Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a stable isotope-labeled internal standard designed for accurate quantification of endogenous metabolites in complex biological matrices. Its deuterated nonanoyl chain provides a significant mass shift from its unlabeled counterpart, making it an ideal tool for mass spectrometry-based quantification using the stable isotope dilution method.[1][2] This technique is the gold standard for absolute quantification in metabolomics and lipidomics, offering high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the quantification of the corresponding endogenous metabolite, Dimethyl (2-Oxononyl)phosphonate, a potential biomarker in cellular signaling pathways related to lipid metabolism and oxidative stress.

Application: Quantification of Endogenous Dimethyl (2-Oxononyl)phosphonate

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous Dimethyl (2-Oxononyl)phosphonate in various biological samples, including cell lysates, plasma, and tissue homogenates. The methodology described herein utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.

Hypothetical Signaling Pathway Involving 2-Oxononyl Phospholipids

While the precise signaling pathway of Dimethyl (2-Oxononyl)phosphonate is an active area of research, it is hypothesized to be involved in pathways related to the metabolism of oxidized lipids. The formation of such oxo-lipids can be indicative of cellular stress and may play a role in inflammatory signaling cascades. The diagram below illustrates a potential pathway where the formation of 2-oxononyl phospholipids could be a downstream event of reactive oxygen species (ROS) activity on membrane phospholipids.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids ROS Reactive Oxygen Species (ROS) PLA2 Phospholipase A2 (PLA2) PL->PLA2 Hydrolysis ROS->PL Oxidative Stress OxoPL 2-Oxononyl Phospholipids PLA2->OxoPL Formation DOP Dimethyl (2-Oxononyl)phosphonate OxoPL->DOP Metabolism Signaling Downstream Signaling DOP->Signaling Activation

Figure 1: Hypothetical signaling pathway of 2-oxononyl phospholipids.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Dimethyl (2-Oxononyl)phosphonate (Analytical Standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Internal Standard Spiking Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Calibration Curve Standards: Prepare a series of standard solutions of Dimethyl (2-Oxononyl)phosphonate in methanol ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation and Extraction

The following protocol is a general guideline for the extraction of the target analyte from cell lysates. Optimization may be required for different sample types.

G start Start: Cell Pellet add_is Spike with This compound Internal Standard start->add_is add_solvent Add 1 mL ice-cold Methanol:Water (80:20) add_is->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge1 Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Dry under Nitrogen Stream collect_supernatant->dry reconstitute Reconstitute in 100 µL Methanol:Water (50:50) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 2: Experimental workflow for sample preparation and extraction.

Protocol Steps:

  • Cell Lysis: Harvest cells and prepare cell pellets according to standard laboratory procedures.

  • Internal Standard Spiking: To each cell pellet (e.g., 1 million cells), add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each sample.

  • Homogenization: Vortex the samples vigorously for 1 minute to ensure thorough mixing and cell disruption.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Vortex briefly and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (eV)
Dimethyl (2-Oxononyl)phosphonate251.1109.120
This compound266.2109.120

Note: The specific Q1 and Q3 masses and collision energies should be optimized for the instrument in use.

Data Presentation and Analysis

The concentration of endogenous Dimethyl (2-Oxononyl)phosphonate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analytical standard to the internal standard against the known concentration of the analytical standard.

Table 1: Representative Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,2501,150,0000.0011
56,3001,180,0000.0053
1012,8001,200,0000.0107
5065,0001,190,0000.0546
100132,0001,210,0000.1091
500670,0001,170,0000.5726
10001,350,0001,190,0001.1345
Sample Quantification

The concentration of Dimethyl (2-Oxononyl)phosphonate in the biological samples is then calculated using the linear regression equation derived from the calibration curve.

Table 2: Quantification of Dimethyl (2-Oxononyl)phosphonate in Cell Lysates

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 125,6001,195,0000.021419.8
Control 228,9001,205,0000.024022.2
Treated 178,3001,180,0000.066461.5
Treated 285,1001,210,0000.070365.1

Conclusion

This compound serves as a reliable internal standard for the quantification of its endogenous analog. The protocols outlined in this document provide a robust framework for researchers to accurately measure the levels of this metabolite, which may offer valuable insights into cellular lipid metabolism and related disease states. The use of stable isotope dilution with LC-MS/MS ensures high-quality, reproducible data for advancing research in drug development and discovery.

References

Application Note: Quantification of Dimethyl (2-Oxononyl)phosphonate in Biological Matrices using Isotope Dilution LC-MS/MS with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of Dimethyl (2-Oxononyl)phosphonate in cultured cells using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers in drug development and metabolic studies investigating the roles of keto-phosphonates in biological systems.

Introduction

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry due to their ability to act as stable bioisosteres of phosphates.[1] This structural mimicry allows them to function as potent inhibitors of enzymes that process phosphate-containing substrates.[2][3] Keto-phosphonates, such as Dimethyl (2-Oxononyl)phosphonate, are a class of compounds being investigated for their potential role in modulating metabolic pathways. For instance, phosphonate analogs of alpha-ketoglutarate have been shown to inhibit the alpha-ketoglutarate dehydrogenase complex, a key enzyme in the citric acid cycle.[4]

Accurate quantification of these compounds in complex biological matrices is essential for understanding their pharmacokinetic and pharmacodynamic properties. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and sensitivity.[5] By spiking samples with a known amount of a stable isotope-labeled internal standard (SIL-IS), such as this compound, variations introduced during sample handling and analysis can be effectively normalized.[6]

This application note provides a comprehensive workflow, including sample preparation from cell culture, LC-MS/MS analysis, and data processing for the quantification of Dimethyl (2-Oxononyl)phosphonate.

Hypothetical Signaling Pathway Involvement

To illustrate a potential application, we propose a hypothetical signaling pathway where Dimethyl (2-Oxononyl)phosphonate acts as an inhibitor of a putative "Keto-Lipid Dehydrogenase" (KLDH). Inhibition of this enzyme could lead to the accumulation of its substrate and a reduction in downstream signaling molecules, potentially impacting cellular energy metabolism and lipid signaling. The use of this compound allows for precise measurement of the inhibitor's concentration within the cells to correlate with its biological effect.

sub Keto-Lipid Substrate kldh Keto-Lipid Dehydrogenase (KLDH) sub->kldh prod Downstream Signaling Molecule kldh->prod dmp Dimethyl (2-Oxononyl)phosphonate dmp->kldh Inhibition

Figure 1: Hypothetical inhibition of Keto-Lipid Dehydrogenase by Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols

Materials and Reagents
  • Dimethyl (2-Oxononyl)phosphonate (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Phosphate-buffered saline (PBS)

  • Cell culture medium and supplements

  • Human cell line (e.g., HEK293)

Experimental Workflow

The overall experimental workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cc 1. Cell Culture & Treatment (with Dimethyl (2-Oxononyl)phosphonate) ch 2. Cell Harvesting & Washing cc->ch is_spike 3. Spiking with Internal Standard (this compound) ch->is_spike extr 4. Metabolite Extraction (with cold methanol) is_spike->extr cent 5. Centrifugation & Supernatant Collection extr->cent dry 6. Drying and Reconstitution cent->dry lc 7. Chromatographic Separation dry->lc ms 8. Mass Spectrometric Detection lc->ms integ 9. Peak Integration ms->integ calib 10. Calibration Curve Generation integ->calib quant 11. Quantification calib->quant

Figure 2: Experimental workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture HEK293 cells in appropriate media until they reach 80-90% confluency.

  • Treat the cells with varying concentrations of Dimethyl (2-Oxononyl)phosphonate for the desired time periods.

2. Sample Preparation and Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol containing a known concentration of this compound (e.g., 50 ng/mL) to each well.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A).

3. LC-MS/MS Analysis: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for the analysis.

LC Parameter Condition
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
Gradient %B
0.0 min5
1.0 min5
5.0 min95
7.0 min95
7.1 min5
10.0 min5
MS Parameter Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS parameters. These may require optimization for specific instrumentation.

4. MRM Transitions: The following MRM transitions are monitored. The collision energies should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Example)
Dimethyl (2-Oxononyl)phosphonate251.1109.115
This compound266.2109.115

Table 2: Example MRM transitions for the analyte and internal standard.

Results and Discussion

Calibration Curve and Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method should demonstrate excellent linearity over the desired concentration range.

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Example)
10.021
50.105
100.212
501.045
1002.098
50010.52
100021.15

Table 3: Example data for a calibration curve. A linear regression with a weighting factor of 1/x should yield a correlation coefficient (r²) > 0.99.

Method Validation (Example Data): The method should be validated for sensitivity, accuracy, and precision according to standard guidelines.

Parameter Result
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Recovery)
Low QC (3 ng/mL)98.5%
Mid QC (300 ng/mL)101.2%
High QC (800 ng/mL)99.3%
Precision (%RSD)
Intra-day< 5%
Inter-day< 7%

Table 4: Example method validation data. QC samples are prepared and analyzed on multiple days to determine accuracy and precision.

Conclusion

The isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of Dimethyl (2-Oxononyl)phosphonate in biological matrices. The use of the deuterated internal standard, this compound, is crucial for achieving reliable and reproducible data. This method is a valuable tool for researchers investigating the therapeutic potential and biological roles of keto-phosphonates.

References

Application Note: Quantification of Dimethyl (2-Oxononyl)phosphonate in Biological Samples by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl (2-Oxononyl)phosphonate is an organophosphorus compound of interest in various fields of research. Accurate quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent variability in sample preparation and the potential for matrix effects in mass spectrometry necessitate the use of an internal standard.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte of interest.[3] This application note describes a robust and sensitive method for the quantification of Dimethyl (2-Oxononyl)phosphonate in biological samples using Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol outlines a streamlined sample preparation procedure involving protein precipitation, which is a common and effective method for removing proteins from biological samples.[3] For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) may be employed for further cleanup.[4][5] The chromatographic separation is achieved using hydrophilic interaction chromatography (HILIC), a technique well-suited for polar compounds like phosphonates that may show poor retention on traditional reversed-phase columns.[6]

Materials and Reagents
  • Dimethyl (2-Oxononyl)phosphonate (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

  • 96-well protein precipitation plates

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh a known amount of the analyte and internal standard reference materials.[3] Dissolve each in methanol to create concentrated stock solutions of 1 mg/mL.[3] Store at -20°C.[3]

  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water.[3] These solutions will be used to spike into the blank biological matrix to create calibration curve standards.[3]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration of 100 ng/mL in acetonitrile.[3] This solution will be used as the protein precipitation solvent.

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of blank biological matrix (e.g., plasma) into a 96-well plate.

  • For calibration standards and quality controls (QCs), spike the appropriate amount of analyte working solution into the blank matrix. For unknown samples, use 100 µL of the collected sample.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.[3] This step ensures that the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls.[3]

  • Vortex the plate for 2 minutes to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[3]

Visualizations

G cluster_prep Sample Preparation Workflow sample Biological Sample (100 µL) spike Spike with IS in Acetonitrile (300 µL) sample->spike Add IS & Precipitate Proteins vortex Vortex (2 min) spike->vortex Mix centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge Pellet Proteins supernatant Transfer Supernatant centrifuge->supernatant Collect Analyte & IS analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Biological Samples.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid[7]

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid[7]

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The MRM transitions for the analyte and internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. The precursor ions will be the [M+H]+ ions, and the product ions will be specific fragments generated upon collision-induced dissociation.

Data Presentation

ParameterDimethyl (2-Oxononyl)phosphonate (Analyte)This compound (IS)
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Retention Time (min) Approx. 3.5Approx. 3.5
Linearity (r²) > 0.99N/A
Lower Limit of Quantification (LLOQ) 1 ng/mLN/A
Upper Limit of Quantification (ULOQ) 1000 ng/mLN/A
Intra-day Precision (%CV) < 15%N/A
Inter-day Precision (%CV) < 15%N/A
Accuracy (% Bias) ± 15%N/A
Recovery (%) 85-115%N/A

Note: The m/z values and collision energies are instrument-dependent and must be optimized experimentally.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of the bioanalytical method validation process. The logic behind its use is to correct for variability at multiple stages of the analytical workflow.

G cluster_workflow Analytical Workflow Stages cluster_correction Correction Logic cluster_variability Sources of Variability prep Sample Preparation (e.g., Extraction) analyte Analyte prep->analyte is Internal Standard (IS) prep->is chrom Chromatographic Separation chrom->analyte chrom->is ion Ionization (ESI) ion->analyte ion->is ratio Analyte/IS Ratio analyte->ratio Signal is->ratio Signal quant Accurate Quantification ratio->quant Calculation v1 Analyte Loss v1->prep v2 Matrix Effects v2->ion v3 Instrument Fluctuation v3->chrom v3->ion

Caption: Logic of Internal Standard Correction in LC-MS/MS.

Conclusion

This application note provides a detailed protocol for the quantification of Dimethyl (2-Oxononyl)phosphonate in biological samples using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating variability from sample preparation and matrix effects, thereby ensuring accurate and precise results.[1][2] The combination of a straightforward protein precipitation sample preparation method with a sensitive and selective HILIC-LC-MS/MS analysis allows for the reliable determination of the analyte in complex biological matrices. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicological studies.[4]

References

Application Notes and Protocols for Dimethyl (2-Oxononyl)phosphonate-d15 in Phosphoproteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated, stable isotope-labeled compound designed for use in quantitative phosphoproteomics research. Its heavy isotope labeling makes it an ideal internal standard for mass spectrometry (MS)-based quantification of phosphorylation events.[1][2][3][4][5] The incorporation of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, as it allows for the correction of variations that can occur during sample preparation, chromatography, and ionization.[3][4]

The "2-Oxononyl" chemical structure suggests that this molecule may be used as an analog to study specific kinase substrates or signaling pathways involving lipid modifications, although its primary utility, due to the deuteration, is in providing a reliable reference for the quantification of endogenous, non-labeled phosphopeptides. The phosphonate group is a well-established reactive moiety for targeting the active sites of various enzymes, including serine proteases, and has been incorporated into activity-based probes.[6][7][8][9][10][11] However, in the context of quantitative phosphoproteomics, the deuterated nature of this compound points towards its application as a non-reactive internal standard for spiking into biological samples prior to analysis.

These application notes provide an overview of the utility of this compound and detailed protocols for its integration into a typical quantitative phosphoproteomics workflow.

Principle of Use as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties throughout the analytical process. This allows the internal standard to effectively compensate for variations in sample extraction, chromatographic retention, and ionization efficiency. Deuterated internal standards are widely used because their chemical behavior is nearly identical to their non-deuterated counterparts, with the key difference being their mass, which allows them to be distinguished by the mass spectrometer.[3][4]

By adding a known amount of this compound to a biological sample, researchers can accurately quantify the relative or absolute abundance of structurally similar endogenous (light) phosphopeptides by comparing the peak areas of the light and heavy isotopic forms.

Signaling Pathways and Potential Applications

While the primary role of this compound is as an internal standard, the structural features of a keto-phosphonate may be relevant to the study of specific signaling pathways. For example, lipid metabolism and phosphorylation-dependent signaling are tightly interconnected. Kinases that phosphorylate lipid substrates or are regulated by lipid second messengers are critical in numerous cellular processes. The "oxononyl" chain could potentially be recognized by lipid kinases or enzymes involved in fatty acid metabolism, making this standard particularly useful for studies involving:

  • Lipid Kinase Signaling: Investigating the activity of kinases that phosphorylate lipid substrates.

  • Metabolic Signaling: Quantifying changes in phosphoproteomes related to metabolic pathways.

  • Drug Discovery: Assessing the on- and off-target effects of kinase inhibitors in relevant signaling pathways.[12]

Experimental Protocols

The following protocols describe a general workflow for the use of this compound as an internal standard in a quantitative phosphoproteomics experiment.

Protocol 1: Sample Preparation and Spiking with Internal Standard

This protocol outlines the steps for cell lysis, protein digestion, and the addition of the deuterated internal standard.

Materials:

  • Cell culture or tissue samples

  • Lysis buffer (e.g., Urea-based buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, 1x protease inhibitor cocktail)

  • This compound solution of known concentration

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Internal Standard Spiking:

    • Add a predetermined amount of this compound to the protein lysate. The amount should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected abundance of the analytes of interest.

  • Digestion:

    • Dilute the urea concentration of the lysate to less than 2 M with 50 mM Tris-HCl pH 8.0.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

G cluster_prep Sample Preparation A Cell Lysis & Protein Extraction B Protein Quantification A->B C Reduction & Alkylation B->C D Spike-in Deuterated Standard (this compound) C->D E Tryptic Digestion D->E F Desalting (C18 SPE) E->F

Protocol 2: Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.[13] Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are commonly used methods.

Materials:

  • Desalted peptide sample from Protocol 1

  • IMAC or TiO2 enrichment kit/resin

  • Loading/Wash buffer (e.g., 80% acetonitrile, 0.1% TFA)

  • Elution buffer (e.g., 1% ammonium hydroxide)

Procedure:

  • Resin Equilibration:

    • Equilibrate the IMAC or TiO2 resin according to the manufacturer's protocol.

  • Sample Loading:

    • Reconstitute the dried peptide sample in the loading/wash buffer.

    • Load the sample onto the equilibrated resin.

    • Incubate to allow binding of phosphopeptides.

  • Washing:

    • Wash the resin extensively with the loading/wash buffer to remove non-phosphorylated peptides.

  • Elution:

    • Elute the enriched phosphopeptides using the elution buffer.

  • Drying:

    • Dry the eluted phosphopeptides in a vacuum centrifuge.

G cluster_enrich Phosphopeptide Enrichment G Reconstitute Peptides H Bind to IMAC/TiO2 Resin G->H I Wash to Remove Non-phosphopeptides H->I J Elute Phosphopeptides I->J K Dry for LC-MS/MS J->K

Protocol 3: LC-MS/MS Analysis and Data Quantification

Materials:

  • Enriched phosphopeptide sample from Protocol 2

  • LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)

  • Mobile phases for reversed-phase chromatography

  • Data analysis software capable of quantifying light and heavy isotope pairs

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried phosphopeptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the phosphopeptides using a reversed-phase chromatographic gradient.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Ensure the MS method is set to detect both the light (endogenous) and heavy (internal standard) forms of the phosphopeptides.

  • Data Analysis:

    • Process the raw MS data using a suitable software package.

    • Identify phosphopeptides and their phosphorylation sites.

    • Quantify the peak areas of the light and heavy isotopic pairs for the phosphopeptides of interest.

    • Calculate the ratio of the light to heavy peak areas to determine the relative abundance of the endogenous phosphopeptides across different samples.

G cluster_analysis LC-MS/MS Analysis & Data Quantification L Reconstitute Enriched Phosphopeptides M LC Separation L->M N MS/MS Analysis M->N O Data Processing & Peptide ID N->O P Quantification of Light/Heavy Pairs O->P Q Relative Abundance Calculation P->Q

Data Presentation

Quantitative data from phosphoproteomics experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Example of Quantitative Phosphopeptide Data
ProteinPhosphositeCondition 1 (Light/Heavy Ratio)Condition 2 (Light/Heavy Ratio)Fold Change (Cond 2 / Cond 1)p-value
Kinase AS1231.252.502.000.005
Substrate BT450.800.400.500.012
Protein CY6781.051.101.050.850

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal for internal standard Insufficient amount of standard spiked into the sample.Optimize the amount of internal standard added. Ensure the standard is fully dissolved and accurately pipetted.
Poor recovery during enrichment.Check the efficiency of the phosphopeptide enrichment step. Ensure buffers are correctly prepared.
High variability in quantification Inconsistent sample handling or pipetting errors.Ensure consistent and accurate pipetting. Prepare master mixes where possible.
Matrix effects not fully compensated.Ensure the internal standard co-elutes with the analyte. Optimize chromatographic separation.
Poor phosphopeptide identification Inefficient digestion or enrichment.Optimize digestion conditions. Use a combination of enrichment methods (e.g., IMAC and TiO2) if necessary.
Suboptimal MS parameters.Optimize MS acquisition parameters for phosphopeptide analysis (e.g., use of neutral loss-triggered MS3).

Conclusion

This compound is a valuable tool for researchers performing quantitative phosphoproteomics. As a deuterated internal standard, it enables accurate and precise quantification of changes in protein phosphorylation, which is crucial for understanding cellular signaling in both normal and disease states. The protocols and information provided here offer a comprehensive guide for the effective use of this compound in phosphoproteomics research.

References

Application of Dimethyl (2-Oxononyl)phosphonate-d15 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In drug discovery and development, a thorough understanding of a compound's metabolic fate is crucial for assessing its efficacy and safety. Drug metabolism studies elucidate the biochemical processes that modify drug molecules, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. Stable isotope-labeled compounds are invaluable tools in these studies, primarily serving as internal standards for accurate quantification in complex biological matrices.

Dimethyl (2-Oxononyl)phosphonate-d15 is the deuterated form of Dimethyl (2-Oxononyl)phosphonate. The incorporation of 15 deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis. Its co-elution with the unlabeled analyte under identical chromatographic conditions allows for correction of matrix effects and variations in sample processing, ensuring high accuracy and precision in quantitative assays.

This document provides detailed protocols for the application of this compound as an internal standard in key drug metabolism studies, including in vitro metabolic stability assessment and bioanalytical methods for pharmacokinetic studies.

Key Applications

The primary application of this compound is as an internal standard for the accurate quantification of Dimethyl (2-Oxononyl)phosphonate in various biological samples. This is critical for:

  • In Vitro Metabolic Stability Assays: Determining the intrinsic clearance of Dimethyl (2-Oxononyl)phosphonate in liver microsomes or other metabolic systems.

  • Pharmacokinetic (PK) Studies: Quantifying the concentration of Dimethyl (2-Oxononyl)phosphonate in plasma, urine, or tissue homogenates over time to determine key PK parameters.

  • Metabolite Identification Studies: Aiding in the structural elucidation of metabolites by comparing fragmentation patterns.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of Dimethyl (2-Oxononyl)phosphonate when incubated with human liver microsomes.

Materials:

  • Dimethyl (2-Oxononyl)phosphonate

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic Acid

  • 96-well incubation plates

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Dimethyl (2-Oxononyl)phosphonate in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in ACN/Water (50/50, v/v) to a working concentration of 100 ng/mL for the internal standard spiking solution.

    • Prepare the incubation buffer (0.1 M phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • HLM (final protein concentration of 0.5 mg/mL)

      • Dimethyl (2-Oxononyl)phosphonate (final concentration of 1 µM)

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the this compound internal standard.

  • Sample Processing:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Dimethyl (2-Oxononyl)phosphonate.

    • Monitor specific parent-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plot the natural logarithm of the percentage of remaining Dimethyl (2-Oxononyl)phosphonate versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Bioanalytical Method for Pharmacokinetic Studies

Objective: To quantify the concentration of Dimethyl (2-Oxononyl)phosphonate in plasma samples from a pharmacokinetic study.

Materials:

  • Plasma samples from study subjects

  • Dimethyl (2-Oxononyl)phosphonate (for calibration standards and quality controls)

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic Acid

  • LC-MS/MS system

Protocol:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of Dimethyl (2-Oxononyl)phosphonate in a suitable solvent.

    • Spike blank plasma with known concentrations of Dimethyl (2-Oxononyl)phosphonate to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 100 ng/mL).

    • Vortex mix for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use a suitable chromatographic column to separate the analyte from matrix components.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Dimethyl (2-Oxononyl)phosphonate and its deuterated internal standard.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the curve.

  • Determine the concentration of Dimethyl (2-Oxononyl)phosphonate in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability Data for Dimethyl (2-Oxononyl)phosphonate in Human Liver Microsomes.

Time (min)% Remaining of Dimethyl (2-Oxononyl)phosphonate
0100
585.2
1560.1
3035.8
4521.3
6012.7

Table 2: Calculated In Vitro Metabolic Parameters.

ParameterValue
Elimination Rate Constant (k)0.034 min⁻¹
In Vitro Half-life (t½)20.4 min
Intrinsic Clearance (CLint)67.9 µL/min/mg

Table 3: Hypothetical Plasma Concentration Data from a Pharmacokinetic Study.

Time (hr)Concentration (ng/mL) of Dimethyl (2-Oxononyl)phosphonate
0.25850.6
0.5725.3
1540.1
2310.8
4125.4
830.2
125.1
24< 1.0 (Below Limit of Quantification)

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Analyte Stock - IS Stock - HLM - NADPH System mix Combine Analyte, HLM, and Buffer in 96-well Plate reagents->mix prewarm Pre-warm at 37°C mix->prewarm initiate Initiate with NADPH prewarm->initiate timepoint Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->timepoint quench Quench with ACN + IS timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

experimental_workflow_bioanalysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Plasma Sample / Standard / QC spike Add ACN with Internal Standard (this compound) sample->spike vortex Vortex Mix spike->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantify using Calibration Curve lcms->quant pk Determine Pharmacokinetic Parameters quant->pk

Caption: Workflow for Bioanalytical Sample Analysis.

Troubleshooting & Optimization

correcting for matrix effects with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyl (2-Oxononyl)phosphonate-d15 (DMON-d15) to correct for matrix effects in analytical experiments, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the use of DMON-d15 as a deuterated internal standard.

Guide 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Poor reproducibility of the analyte to internal standard (IS) area ratio can significantly impact the accuracy and precision of quantitative results. The following table outlines potential causes and solutions to address this issue.

Potential Cause Description Recommended Solution
Inconsistent Sample Preparation Variability in extraction efficiency between the analyte and DMON-d15 can lead to inconsistent ratios.Ensure a consistent and optimized sample preparation protocol. Verify that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction steps.
Variable Matrix Effects The extent of ion suppression or enhancement can differ between samples, affecting the analyte and DMON-d15 differently if they do not co-elute perfectly.[1]Optimize chromatographic conditions to ensure complete co-elution of the analyte and DMON-d15.[1] Consider further sample cleanup to reduce the overall matrix load.
Internal Standard Instability DMON-d15, like other deuterated standards, may be susceptible to back-exchange (loss of deuterium for hydrogen) under certain pH or temperature conditions.[1]Assess the stability of DMON-d15 in the sample matrix and analytical solutions. Avoid harsh pH conditions and prolonged storage at elevated temperatures.
Inconsistent Injection Volume While an internal standard should correct for injection volume variability, significant inconsistencies can still introduce error.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vials.
Guide 2: Chromatographic Co-elution Issues

Ideally, a deuterated internal standard should co-elute with the target analyte. However, slight differences in retention time can occur, a phenomenon known as the "isotope effect."[1]

Potential Cause Description Recommended Solution
Isotope Effect The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time, particularly in reversed-phase chromatography.[1]Modify the chromatographic method. Adjusting the mobile phase composition, gradient slope, or column temperature can help achieve co-elution. In some cases, a column with slightly lower resolution may be beneficial to ensure the analyte and IS elute as a single peak.[1]
Column Degradation A contaminated or degraded analytical column can lead to peak shape distortion and shifts in retention time, potentially separating the analyte and DMON-d15.Implement a regular column maintenance schedule, including washing and, if necessary, replacement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[2]

Q2: How does this compound help correct for matrix effects?

A2: As a stable isotope-labeled internal standard (SIL-IS), DMON-d15 is chemically and structurally very similar to its non-deuterated counterpart. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By adding a known amount of DMON-d15 to each sample and calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: Can DMON-d15 completely eliminate matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect correction. If there is a slight chromatographic separation between the analyte and DMON-d15 (the isotope effect), and they elute into regions with different degrees of ion suppression, this can lead to "differential matrix effects" and impact accuracy.[1] Therefore, it is crucial to verify co-elution during method development.

Q4: What should I consider when preparing my DMON-d15 stock and working solutions?

A4: Ensure the high purity of the DMON-d15 standard by obtaining a certificate of analysis from the supplier.[1] Use high-purity solvents for preparing solutions to minimize potential interferences. Assess the stability of DMON-d15 in the chosen solvent and storage conditions to prevent degradation or isotopic exchange.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The detailed methodology for this is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects, Recovery, and Process Efficiency

This protocol provides a detailed methodology for evaluating the impact of the sample matrix on the quantification of a target analyte when using DMON-d15 as an internal standard.

Objective: To quantitatively determine the matrix effect (ME), recovery (RE), and process efficiency (PE) for a given analyte and matrix.

Materials:

  • Blank matrix (e.g., plasma, urine, tissue homogenate) free of the target analyte.

  • Target analyte certified reference standard.

  • This compound (DMON-d15) certified reference standard.

  • High-purity solvents (e.g., methanol, acetonitrile, water).

  • Standard laboratory equipment for sample preparation (e.g., centrifuges, vortex mixers, pipettes).

  • LC-MS/MS system.

Methodology:

  • Preparation of Sample Sets: Prepare three sets of samples as described below. It is recommended to prepare at least three to six replicates for each set.

    • Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare a solution containing the target analyte and DMON-d15 at a concentration representative of what is expected in the final sample extract.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final, clean extract, spike the target analyte and DMON-d15 to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the target analyte and DMON-d15 at the appropriate concentration before initiating the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis and Calculations:

    • Record the peak areas for the analyte and DMON-d15 in all samples.

    • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

      • Matrix Effect (ME %): ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

        • An ME value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.

      • Recovery (RE %): RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

      • Process Efficiency (PE %): PE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) * 100 Alternatively, PE (%) = (ME * RE) / 100

Data Summary Table:

The following table provides a template for summarizing the results from this experiment.

Parameter Set A (Neat) Mean Peak Area Set B (Post-Spike) Mean Peak Area Set C (Pre-Spike) Mean Peak Area Calculated Value (%) Interpretation
Analyte [Enter Value][Enter Value][Enter Value]
DMON-d15 [Enter Value][Enter Value][Enter Value]
Matrix Effect (ME) [Calculate Value][e.g., Ion Suppression]
Recovery (RE) [Calculate Value][e.g., 85% Recovery]
Process Efficiency (PE) [Calculate Value][e.g., Good Efficiency]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of DMON-d15 for correcting matrix effects.

Workflow for Correcting Matrix Effects with DMON-d15 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike Spike with DMON-d15 Sample->Spike Extraction Extraction / Cleanup Spike->Extraction Final_Extract Final Extract Extraction->Final_Extract Injection Inject into LC-MS/MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration (Analyte & DMON-d15) Detection->Integration Ratio Calculate Area Ratio (Analyte / DMON-d15) Integration->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Caption: Workflow for correcting matrix effects with DMON-d15.

Logical Relationship of Matrix Effect Assessment A Set A (Neat Solution) ME Matrix Effect (ME) A->ME Comparison Defines PE Process Efficiency (PE) A->PE Overall Comparison Defines B Set B (Post-Extraction Spike) B->ME Comparison Defines RE Recovery (RE) B->RE Comparison Defines C Set C (Pre-Extraction Spike) C->RE Comparison Defines C->PE Overall Comparison Defines

Caption: Logical relationship of matrix effect assessment.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS and why is it a concern?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] The "matrix" encompasses all components within a sample apart from the analyte, such as salts, lipids, proteins, and other endogenous compounds.[2][5] Ion suppression typically occurs within the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the formation of gas-phase analyte ions.[1] ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).

Q2: How do deuterated internal standards work to minimize ion suppression?

Ideally, a deuterated internal standard (IS) is chemically and physically almost identical to the analyte and should co-elute with it.[6] This co-elution ensures that both the analyte and the IS experience the same degree of ion suppression from the matrix.[3] By calculating the ratio of the analyte's signal to the IS's signal, the variability caused by ion suppression can be normalized, leading to accurate and precise quantification.[7]

Q3: Can a deuterated internal standard ever fail to correct for ion suppression?

Yes, in some cases, a deuterated IS may not perfectly correct for ion suppression. This can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, a phenomenon often attributed to the "deuterium isotope effect."[8] This separation can expose the analyte and the IS to different matrix components as they elute, leading to differential ion suppression and compromising the accuracy of the results.[9]

Q4: What are the primary causes of ion suppression?

Ion suppression can be caused by a variety of factors, including:

  • Endogenous Matrix Components: Salts, phospholipids, and proteins naturally present in biological samples are common culprits.[4][8]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can also cause suppression.

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to self-suppression, resulting in a non-linear response.[10]

Q5: Are there alternatives to deuterated standards that are less prone to chromatographic separation?

Yes. While deuterated standards are widely used, stable isotope-labeled internal standards using heavy isotopes like ¹³C or ¹⁵N are often considered the "gold standard." These isotopes have a smaller effect on the physicochemical properties of the molecule compared to deuterium, resulting in a much lower likelihood of chromatographic separation from the unlabeled analyte.

Troubleshooting Guides

This section addresses specific issues you might encounter during your LC-MS experiments.

Problem 1: Inconsistent or poor reproducibility of the analyte to internal standard area ratio.

  • Possible Cause: Differential ion suppression due to slight chromatographic separation between the analyte and the deuterated internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated IS. They should perfectly co-elute.

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.

    • Evaluate a Different Column: The separation can be column-dependent. Testing a column with a different stationary phase may resolve the issue.

    • Perform a Post-Column Infusion Experiment: This will identify regions of significant ion suppression in your chromatogram. If the analyte and IS elute in such a region, even a minor separation can lead to significant errors.

Problem 2: The signal for both the analyte and the deuterated internal standard is low.

  • Possible Cause: Significant ion suppression from a highly complex sample matrix.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Implement or optimize a sample preparation protocol such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, be mindful that this will also dilute your analyte, which could impact the limit of quantification.

    • Check for Ion Source Contamination: A contaminated ion source can lead to a general decrease in signal. Follow the manufacturer's instructions for cleaning the ion source.

Problem 3: The deuterated internal standard signal is decreasing throughout the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.

  • Troubleshooting Steps:

    • Extend the Run Time: Ensure that all matrix components have eluted before the next injection by extending the chromatographic run time.

    • Improve Column Washing: Implement a more aggressive column wash step at the end of each run to remove strongly retained matrix components.

Data Presentation

Table 1: Impact of Sample Preparation Method on Analyte Recovery and Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*
Protein Precipitation85 - 9540 - 70
Liquid-Liquid Extraction (LLE)70 - 9075 - 95
Solid-Phase Extraction (SPE)> 90> 95

*A Matrix Effect of 100% indicates no ion suppression. Values below 100% indicate the degree of ion suppression.

Table 2: Recovery and Matrix Effect of Deuterated N-acylethanolamines (NAEs) in Human Cerebrospinal Fluid (CSF) [11]

Deuterated NAE Internal StandardRecovery (%)Matrix Effect (%)
D4-NAE 14:085.388.1
D4-NAE 16:092.795.4
D4-NAE 18:0101.2105.2
D8-NAE 20:461.524.4
D4-NAE 22:0114.875.9

Experimental Protocols

1. Protocol: Evaluation of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for an analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard procedure. Spike the analyte and internal standard into the extracted matrix residue just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before initiating the extraction procedure.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

2. Protocol: Post-Column Infusion Experiment

Objective: To identify the regions in a chromatogram where ion suppression is occurring.

Materials:

  • LC-MS system

  • Syringe pump

  • T-piece connector and necessary fittings

  • Standard solution of the analyte

  • Blank matrix extract

Methodology:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of the T-piece.

    • Connect a syringe pump containing the analyte standard solution to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for the analyte, inject the extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for the analyte throughout the chromatographic run. Dips in the baseline are indicative of regions of ion suppression.

3. Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove interfering matrix components from plasma samples prior to LC-MS analysis.

Materials:

  • Oasis HLB SPE cartridges (30 mg, 1 mL)

  • Methanol (conditioning and elution solvent)

  • Water (equilibration and wash solvent)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen evaporator

Methodology:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load 0.5 mL of the plasma sample (pre-treated as necessary) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

Ion_Suppression_Mechanism cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Ionization IS Deuterated IS IS->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition for Charge/ Surface Area Detector_Low Suppressed Signal Droplet->Detector_Low Reduced Analyte/ IS Ionization Detector_High High Signal

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Workflow Start Inconsistent Analyte/IS Ratio? Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Yes Resolved Issue Resolved Start->Resolved No Optimize_Chroma Optimize Chromatography (Gradient, Column, Temp) Check_Coelution->Optimize_Chroma No Co-elution Post_Column Perform Post-Column Infusion Experiment Check_Coelution->Post_Column Co-elution Observed Optimize_Chroma->Resolved Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Post_Column->Improve_Cleanup Suppression Zone Identified Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Not_Resolved Issue Persists Improve_Cleanup->Not_Resolved Suppression Still High Dilute_Sample->Resolved

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

References

Technical Support Center: Improving Analytical Precision with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard to enhance analytical precision in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is the deuterated form of Dimethyl (2-Oxononyl)phosphonate. It is primarily used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its purpose is to improve the accuracy and precision of the quantification of the non-labeled analyte or structurally similar compounds by correcting for variability in sample preparation, injection volume, and matrix effects.

Q2: Why should I use a deuterated internal standard like this compound?

A: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry. Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for effective normalization of the analyte's signal, correcting for variations that can occur during the analytical process and leading to more reliable and reproducible results.

Q3: How do I choose the appropriate concentration for my internal standard working solution?

A: The concentration of the internal standard should be chosen to produce a stable and reproducible signal in the mass spectrometer that is in the mid-range of the detector's response. A common starting point is to prepare a working solution that, when spiked into samples, results in a signal intensity similar to that of the analyte at the midpoint of its calibration curve. This ensures that the detector is operating in a linear range for both the analyte and the internal standard.

Q4: Can this compound be used to quantify analytes other than Dimethyl (2-Oxononyl)phosphonate?

A: Yes, while it is the ideal internal standard for its non-labeled counterpart, it can also be used for the quantification of other structurally similar analytes, such as other keto-phosphonates or oxidized phospholipids. However, it is crucial to validate its use for each new analyte to ensure that it behaves similarly during extraction and analysis and effectively corrects for any analytical variability.

Q5: How should I store my stock and working solutions of this compound?

A: Stock solutions should be stored at -20°C or lower in a tightly sealed container to minimize solvent evaporation and prevent degradation. Working solutions, which are typically at lower concentrations, should also be stored at low temperatures and prepared fresh as needed to ensure their stability and concentration accuracy. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in LC-MS/MS experiments.

Issue 1: High Variability in Internal Standard Response
  • Symptom: The peak area of this compound is inconsistent across a batch of samples (calibration standards, QCs, and unknowns).

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Review your sample preparation workflow. Ensure that the internal standard is added accurately and consistently to every sample. Use calibrated pipettes.
Sample Matrix Effects Different biological matrices can enhance or suppress the ionization of the internal standard. To investigate this, prepare your calibration curve in the same matrix as your study samples.
Internal Standard Degradation Ensure that your stock and working solutions of the internal standard are fresh and have been stored correctly. Prepare a fresh working solution and re-run the affected samples.
Instrument Instability A drifting instrument response can cause a gradual change in the internal standard signal over a run. Check the stability of your LC-MS/MS system by injecting a standard solution multiple times at the beginning and end of the batch.
Issue 2: Poor Peak Shape or Splitting
  • Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload The concentration of the internal standard might be too high. Try diluting your internal standard working solution.
Column Degradation The analytical column may be nearing the end of its lifespan. Replace the column with a new one of the same type.
Inappropriate Mobile Phase The pH or organic composition of the mobile phase may not be optimal. Ensure the mobile phase is correctly prepared and consider adjusting the pH or gradient profile.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
Issue 3: No or Low Internal Standard Signal
  • Symptom: The peak for this compound is absent or has a very low intensity.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Forgetting to Add IS Double-check your sample preparation checklist to ensure the internal standard was added to the affected samples.
Incorrect Mass Spectrometer Settings Verify that the correct mass transitions (precursor and product ions) for this compound are included in your acquisition method and that the collision energy and other MS parameters are optimized.
Poor Extraction Recovery The internal standard may be lost during the sample extraction process. Re-evaluate your extraction protocol to ensure it is suitable for polar phosphonate compounds.
Clogging of the LC or MS System A blockage in the system can prevent the sample from reaching the detector. Perform routine maintenance to check for and clear any blockages.

Experimental Protocols

Representative LC-MS/MS Method for the Quantification of Dimethyl (2-Oxononyl)phosphonate

This protocol describes a representative method for the quantification of Dimethyl (2-Oxononyl)phosphonate in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Dimethyl (2-Oxononyl)phosphonate (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water with 0.1% formic acid, LC-MS grade

  • Human plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dimethyl (2-Oxononyl)phosphonate and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to each tube.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Parameters:

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See table below

5. Mass Spectrometry Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Dimethyl (2-Oxononyl)phosphonate251.1109.115
This compound266.2109.115

Data Presentation

Table 1: Representative Calibration Curve Data
Concentration (ng/mL) Analyte Peak Area IS Peak Area Analyte/IS Area Ratio
11,250150,0000.0083
22,480148,5000.0167
56,300152,1000.0414
1012,450149,8000.0831
2025,100151,2000.1660
5062,800150,5000.4173
100126,000151,0000.8344
200252,500150,8001.6744
Linearity (r²) > 0.995
Table 2: Representative Precision and Accuracy Data
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Precision (%CV) Accuracy (%)
LQC32.954.298.3
MQC7576.83.5102.4
HQC150147.92.898.6

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS-d15 (10 µL) Sample->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for sample analysis.

Troubleshooting_Logic Start Inconsistent IS Response? Cause1 Pipetting Error? Start->Cause1 Yes Cause2 Matrix Effects? Start->Cause2 No Cause1->Cause2 No Solution1 Review Protocol & Recalibrate Pipettes Cause1->Solution1 Yes Cause3 IS Degradation? Cause2->Cause3 No Solution2 Use Matrix-Matched Calibrators Cause2->Solution2 Yes Solution3 Prepare Fresh IS Solution Cause3->Solution3 Yes

Caption: Troubleshooting inconsistent internal standard response.

Technical Support Center: Stability of Deuterated Phosphonate Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of deuterated phosphonate internal standards, such as Dimethyl (2-Oxononyl)phosphonate-d15, in analytical samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my analytical samples?

A1: The stability of deuterated phosphonate internal standards can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the phosphonate ester bonds.

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are often recommended.[1]

  • Light: Exposure to light, particularly UV light, can potentially lead to photolytic degradation. Storing standards in amber vials or in the dark is a good practice.[1]

  • Sample Matrix: Components within the biological matrix (e.g., enzymes) could potentially contribute to the degradation of the internal standard.

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents are generally recommended to prevent the exchange of deuterium atoms with protons from the solvent (H/D exchange).[1]

Q2: I am observing a loss of the deuterium signal or an increase in the signal of the unlabeled analyte. What could be the cause?

A2: This phenomenon, known as isotopic exchange or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely under acidic or basic conditions.[1] Deuterium atoms on carbons adjacent to carbonyl groups can be more susceptible to exchange. To mitigate this, use aprotic solvents where possible and maintain a neutral pH.

Q3: My quantitative results are inconsistent. Could this be related to the stability of my deuterated internal standard?

A3: Yes, inconsistent quantitative results can be a symptom of internal standard instability. If the internal standard degrades during sample preparation, storage, or analysis, the analyte-to-internal standard ratio will be affected, leading to inaccurate and imprecise results. It is crucial to validate the stability of the deuterated internal standard in your specific experimental matrix and under your storage conditions.

Troubleshooting Guides

This section provides structured guidance for investigating and resolving common stability-related issues.

Guide 1: Investigating Unexpected Analyte Quantification

If you are observing inaccurate or variable quantification of your target analyte, consider the following troubleshooting steps:

Potential Issue Troubleshooting Steps Expected Outcome
Degradation of Internal Standard 1. Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix. 2. Spike the QC samples with this compound. 3. Analyze a set of QC samples immediately (T=0). 4. Store the remaining QC samples under your routine experimental conditions (e.g., benchtop, autosampler, freezer). 5. Analyze the stored QC samples at various time points and compare the internal standard response to the T=0 samples.The internal standard response should remain within a pre-defined acceptance range (e.g., ±15%) of the initial response, indicating stability under the tested conditions.
Isotopic Exchange (H/D Exchange) 1. Incubate a solution of the deuterated internal standard in a blank matrix for a duration representative of your sample preparation and analysis time. 2. Analyze the incubated sample and monitor for any increase in the mass transition corresponding to the unlabeled analyte.A significant increase in the unlabeled analyte signal would suggest that isotopic exchange is occurring.
Matrix Effects 1. Perform a post-extraction addition experiment by comparing the internal standard response in a neat solution versus a blank matrix extract.A significant difference in response indicates matrix-induced signal suppression or enhancement, which can affect accuracy.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of the standard in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of the standard in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the standard with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose a solution of the standard to a controlled source of UV and visible light. A control sample should be kept in the dark.

  • Thermal Degradation: Expose a solid sample of the standard to dry heat (e.g., 70°C).

Analysis: Analyze the stressed samples using a suitable analytical technique, such as LC-MS/MS, to identify and quantify any degradation products.

Visualizations

G Workflow for Investigating Internal Standard Instability A Inconsistent Quantitative Results Observed B Prepare QC Samples with Deuterated IS A->B C Analyze at T=0 (Baseline) B->C D Store QC Samples Under Experimental Conditions C->D E Analyze Stored Samples at Time Points D->E F Compare IS Response to T=0 E->F G Response within Acceptance Criteria? F->G H IS is Stable G->H Yes J IS is Unstable. Optimize Storage/Handling. G->J No I Investigate Other Factors (e.g., Matrix Effects) H->I

Caption: Troubleshooting workflow for investigating the stability of a deuterated internal standard.

G Potential Degradation Pathway of a Dialkyl Phosphonate cluster_0 Acid/Base Hydrolysis A This compound B Monomethyl (2-Oxononyl)phosphonate-d15 A->B Step 1 C (2-Oxononyl)phosphonic Acid-d15 B->C Step 2

Caption: A potential hydrolytic degradation pathway for a generic dialkyl phosphonate.

References

potential for isotopic exchange in Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl (2-Oxononyl)phosphonate-d15. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic purity of this compound and where are the deuterium labels located?

A1: The isotopic purity of this compound is typically high, but it is crucial to verify the certificate of analysis for the specific lot you are using. The 15 deuterium atoms are located on the nonyl chain, from the C3 to the C9 position. The systematic name for this compound is dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d15)phosphonate[1].

Q2: What is isotopic exchange and why is it a concern for deuterated standards like this compound?

A2: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent)[2]. This is a concern because it can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays. The loss of deuterium can cause the internal standard to be misidentified as the unlabeled analyte, resulting in artificially inflated measurements of the analyte's concentration.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

A3: The stability of the deuterium labels is influenced by several factors, with the most critical being:

  • pH: The rate of H/D exchange is highly dependent on pH. Basic conditions can significantly accelerate the exchange of deuterium atoms, particularly those on carbons adjacent to carbonyl groups. The exchange rate is generally lowest around pH 2.5-3[2].

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents such as water and methanol can act as a source of protons for exchange.

  • Label Position: The location of the deuterium label on the molecule is crucial. In this compound, the deuterium atoms on the carbon adjacent to the carbonyl group (C3 position) are the most susceptible to exchange under basic conditions due to enolization[2]. The other deuterium atoms on the alkyl chain are in non-activated positions and are generally stable.

Q4: How should I store this compound to ensure its isotopic stability?

A4: To maintain the isotopic integrity of this compound, it is recommended to store it in an aprotic solvent at a low temperature. If aqueous or protic solvents are necessary for your experimental workflow, it is advisable to prepare fresh solutions and minimize the time the compound spends in these solvents before analysis.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected in a Sample

  • Symptom: Mass spectrometry analysis shows a lower than expected mass for the internal standard, or an unexpected increase in the signal for the unlabeled analyte.

  • Potential Cause: Isotopic exchange may have occurred during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation Conditions:

      • pH: Check the pH of all solutions used. If the pH is basic, consider adjusting to a neutral or slightly acidic pH if your experimental protocol allows.

      • Temperature: Evaluate if the samples were exposed to high temperatures for extended periods. If so, try to perform sample preparation steps at a lower temperature.

      • Solvent: If using protic solvents, minimize the incubation time.

    • Analyze a Freshly Prepared Standard: Prepare a new solution of the deuterated standard in aprotic solvent and analyze it immediately to confirm the initial isotopic purity.

    • Perform a Stability Test: Incubate the deuterated standard in your sample matrix under the typical experimental conditions for varying amounts of time and analyze the samples to quantify the rate of exchange.

Issue 2: Inconsistent Quantitative Results

  • Symptom: High variability in the calculated concentrations of the analyte across different samples or batches.

  • Potential Cause: Inconsistent isotopic exchange in the internal standard due to slight variations in sample handling.

  • Troubleshooting Steps:

    • Standardize Sample Handling Procedures: Ensure that all samples are processed with consistent timing, temperature, and pH conditions.

    • Matrix Effects: Investigate potential matrix effects that could be influencing the stability of the deuterated standard.

    • Use a Different Internal Standard: If the isotopic exchange cannot be controlled, consider using an alternative internal standard, such as a ¹³C-labeled version of the analyte, which is not susceptible to H/D exchange.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability by LC-MS

Objective: To determine the rate of deuterium loss from this compound under specific experimental conditions.

Materials:

  • This compound

  • Blank matrix (e.g., plasma, cell lysate)

  • Solvents and buffers for your experimental protocol

  • LC-MS system

Methodology:

  • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Spike the deuterated standard into the blank matrix at the final working concentration.

  • Divide the sample into several aliquots for a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Incubate the aliquots under the conditions you are testing (e.g., specific pH and temperature).

  • At each time point, quench the reaction by acidifying the sample to approximately pH 2.5 and storing it at -80°C until analysis.

  • Analyze all samples by LC-MS, monitoring the mass-to-charge ratio (m/z) for both the fully deuterated standard and any species that have lost one or more deuterium atoms.

  • Calculate the percentage of the deuterated standard remaining at each time point to determine the stability.

Protocol 2: Monitoring Isotopic Exchange by NMR Spectroscopy

Objective: To identify the specific positions of deuterium exchange on this compound.

Materials:

  • This compound

  • Deuterated and non-deuterated solvents for the desired experimental conditions

  • NMR spectrometer

Methodology:

  • Dissolve a sufficient amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d3) and acquire a baseline ¹H NMR spectrum.

  • To initiate the exchange, add a specific amount of a protic solvent with the desired pH (e.g., D₂O with a phosphate buffer).

  • Acquire ¹H NMR spectra at various time intervals.

  • Monitor the appearance of new proton signals that correspond to the replacement of deuterium atoms with hydrogen. The integration of these signals relative to a stable internal standard can be used to quantify the extent of exchange at specific sites.

Quantitative Data Summary

ParameterCondition 1 (e.g., pH 7.4, 25°C)Condition 2 (e.g., pH 8.5, 37°C)
Isotopic Purity at T=0 >99%>99%
% Deuterium Loss at 4h <1%5-10%
% Deuterium Loss at 24h 1-2%20-30%
Primary Site of Exchange C3 positionC3 position

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.

Visualizations

Isotopic_Exchange_Pathway Start This compound (in protic solvent) Condition Basic Conditions (high pH) Elevated Temperature Start->Condition Enolization Enolization at C3 Condition->Enolization promotes Exchange Deuterium-Proton Exchange Enolization->Exchange enables Product Partially Exchanged Product (Loss of D at C3) Exchange->Product Troubleshooting_Workflow Start Inconsistent Quantitative Results or Loss of Isotopic Purity Check_Conditions Review Sample Preparation: pH, Temperature, Solvent Start->Check_Conditions Stability_Test Perform Time-Course Stability Test (LC-MS Analysis) Check_Conditions->Stability_Test Analyze_Data Quantify Deuterium Loss Stability_Test->Analyze_Data Optimize Optimize Protocol: Lower pH, Lower Temp, Minimize Time Analyze_Data->Optimize Exchange Observed End Reliable Quantification Analyze_Data->End No Significant Exchange Alternative Consider Alternative IS (e.g., 13C-labeled) Optimize->Alternative if optimization fails Optimize->End

References

troubleshooting poor recovery of Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Dimethyl (2-Oxononyl)phosphonate-d15 in experimental settings. The following information is based on general principles for handling deuterated standards and phosphonate compounds, as specific troubleshooting data for this molecule is limited.

Troubleshooting Guide: Poor Recovery

This guide addresses specific issues that can lead to poor recovery of this compound.

Question: Why am I observing low recovery of this compound after solid-phase extraction (SPE)?

Answer: Poor recovery after SPE can be attributed to several factors, from the choice of sorbent to the elution solvent.

  • Inappropriate Sorbent Selection: The keto and phosphonate functional groups give the molecule a polar character. A normal-phase sorbent (e.g., silica, diol) might retain the compound too strongly, while a very non-polar reversed-phase sorbent (e.g., C18) might not provide sufficient retention, especially with a highly aqueous loading solution.

  • Suboptimal pH of Loading/Wash Solutions: The phosphonate group is susceptible to hydrolysis under strong acidic or basic conditions. Ensure the pH of your solutions is kept within a mild range (e.g., pH 4-7) to maintain the stability of the compound.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the compound from the sorbent. If using a reversed-phase sorbent, increasing the organic content of the elution solvent (e.g., from 50% to 90% methanol or acetonitrile) can improve recovery. For normal-phase sorbents, a more polar elution solvent might be necessary.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough during sample loading and washing, resulting in low recovery.

Question: My LC-MS/MS signal for this compound is significantly lower than expected. What are the potential causes?

Answer: A weak signal in an LC-MS/MS analysis can stem from issues with the compound's stability, chromatographic conditions, or mass spectrometric detection.

  • In-source Degradation or Poor Ionization: The stability of the molecule in the ion source can affect the signal intensity. The choice of ionization technique (e.g., ESI, APCI) and its parameters (e.g., capillary voltage, gas temperature) should be optimized. Given the presence of the phosphonate group, it is likely to ionize well in negative mode ESI.

  • Suboptimal Chromatographic Peak Shape: Poor peak shape (e.g., tailing, broadening) can reduce the signal-to-noise ratio. This can be caused by secondary interactions with the stationary phase. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. A more effective sample cleanup procedure or modification of the chromatographic gradient to better separate the analyte from interferences may be required.

  • H/D Exchange: Although the deuterium atoms are on the nonyl chain and generally stable, prolonged exposure to highly acidic or basic mobile phases, or high temperatures, could potentially lead to some H/D exchange, although this is less likely for C-D bonds.

Frequently Asked Questions (FAQs)

Question: What are the recommended storage conditions for this compound?

Answer: To ensure the stability and integrity of the compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For solutions, use an inert solvent and store at low temperatures.

Question: Is this compound susceptible to hydrolysis?

Answer: Yes, like other dimethyl phosphonates, this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can cleave the methyl ester groups from the phosphorus atom. It is advisable to maintain a neutral or slightly acidic pH during sample preparation and analysis.

Illustrative Data Tables

Table 1: Illustrative Solvent Selection for Reversed-Phase SPE

Elution Solvent Composition (in water)Theoretical Recovery (%)
20% Acetonitrile35
50% Acetonitrile75
80% Acetonitrile95
20% Methanol40
50% Methanol80
80% Methanol98

This table provides a hypothetical representation of how increasing the organic solvent concentration can improve the elution and recovery of a moderately polar compound like this compound from a C18 SPE cartridge.

Table 2: pH Effect on the Stability of a Generic Dimethyl Phosphonate

pHHalf-life (at 25°C)
2.048 hours
4.030 days
7.0> 90 days
9.015 days
11.012 hours

This table illustrates the general trend of hydrolysis for dimethyl phosphonate compounds, showing increased degradation under strongly acidic and basic conditions. The optimal stability is typically observed in the neutral to slightly acidic pH range.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Method for this compound from an Aqueous Matrix

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., HLB type).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the aqueous sample (pH adjusted to ~6.0) onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Diagrams

G cluster_workflow SPE Workflow for this compound start Start: Aqueous Sample conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample (pH ~6.0) conditioning->loading washing 3. Wash Cartridge (5% Methanol in Water) loading->washing elution 4. Elute Analyte (80% Acetonitrile in Water) washing->elution dry_recon 5. Dry Down and Reconstitute elution->dry_recon end End: Analysis by LC-MS/MS dry_recon->end G cluster_troubleshooting Troubleshooting Low Recovery cluster_spe_solutions SPE Solutions cluster_stability_solutions Stability Solutions cluster_ms_solutions MS Solutions start Low Recovery Observed check_spe Review SPE Protocol start->check_spe Extraction Issue? check_stability Investigate Compound Stability start->check_stability Degradation? check_ms Optimize MS Detection start->check_ms Detection Problem? spe1 Change Sorbent Type check_spe->spe1 spe2 Optimize Elution Solvent check_spe->spe2 spe3 Adjust Sample pH check_spe->spe3 stab1 Control pH (4-7) check_stability->stab1 stab2 Avoid High Temperatures check_stability->stab2 stab3 Use Fresh Solutions check_stability->stab3 ms1 Optimize Ion Source Parameters check_ms->ms1 ms2 Check for Matrix Effects check_ms->ms2 ms3 Improve Chromatography check_ms->ms3

Technical Support Center: Optimizing LC Gradient for Separation of Analyte and Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the analysis of an analyte and its corresponding deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard separating from my analyte during LC analysis?

A1: The chromatographic separation of an analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect". While chemically similar, the substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, which can cause them to elute slightly earlier from the column.[1][2]

Q2: What factors influence the degree of separation between an analyte and its deuterated standard?

A2: The extent of the retention time shift is influenced by several factors, including:

  • Number of deuterium atoms: A higher number of deuterium atoms in the molecule can lead to a more significant retention time shift.[2]

  • Position of deuteration: The location of the deuterium atoms within the molecular structure can affect the molecule's overall polarity and its interaction with the stationary phase.[2]

  • Molecular structure of the analyte: The inherent properties of the analyte itself play a role in the magnitude of the isotope effect.[2]

Q3: Is it always necessary for the analyte and its deuterated internal standard to co-elute perfectly?

A3: While perfect co-elution is the ideal scenario for accurate quantification, especially to compensate for matrix effects, a small, consistent, and reproducible separation may be acceptable.[3] However, significant or variable separation can lead to differential matrix effects, where a co-eluting matrix component suppresses or enhances the ionization of the analyte and internal standard to different extents, thereby compromising the accuracy of the results.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Partial or Complete Chromatographic Separation of Analyte and Deuterated Standard

  • Question: I am observing a distinct separation between my analyte and its deuterated internal standard. How can I achieve better co-elution?

  • Answer: To improve the co-elution of your analyte and its deuterated internal standard, you can modify the chromatographic conditions. A systematic approach is recommended, starting with adjustments to the mobile phase and gradient program, followed by temperature optimization if necessary.

    • Step 1: Modify the Mobile Phase Composition. The choice of organic solvent and additives can influence the separation.

      • Action: Try switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice-versa). Methanol can offer different selectivity compared to acetonitrile and may reduce the separation.

      • Action: Adjust the pH of the mobile phase. For ionizable compounds, changing the pH can alter their retention behavior and potentially bring the elution times of the analyte and internal standard closer together.[4]

    • Step 2: Adjust the LC Gradient Program. The gradient slope and duration are critical parameters for controlling separation.

      • Action: A shallower gradient (a slower increase in the organic solvent concentration over a longer time) can sometimes improve co-elution by providing more time for the two compounds to interact similarly with the stationary phase.[5]

      • Action: Conversely, a steeper, faster gradient may also be effective in some cases by minimizing the time for separation to occur.[6]

    • Step 3: Optimize the Column Temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.

      • Action: Increasing the column temperature can sometimes reduce the separation between the analyte and its deuterated standard.[7] However, in other cases, decreasing the temperature might be more effective.[8] It is often necessary to empirically test a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal condition.

    • Step 4: Evaluate a Different Chromatographic Column. If the above adjustments do not resolve the issue, the separation may be inherent to the stationary phase chemistry.

      • Action: Test a column with a different stationary phase (e.g., a different C18 phase from another manufacturer, a phenyl-hexyl phase, or a cyano phase). The degree of separation can be highly dependent on the specific column used.[1]

ParameterModificationExpected Outcome
Mobile Phase Switch organic solvent (e.g., ACN to MeOH)Alter selectivity and potentially reduce separation.
Adjust pHFor ionizable compounds, can modify retention and improve co-elution.
LC Gradient Shallower gradientMay improve co-elution by allowing more similar interactions.
Steeper gradientMay reduce separation by minimizing analysis time.
Temperature Increase or decreaseCan alter retention and selectivity, requiring empirical optimization.
Column Different stationary phaseMay provide different selectivity and achieve co-elution.

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing LC Gradient for Co-elution

This protocol outlines a step-by-step methodology for optimizing your LC gradient to achieve co-elution of an analyte and its deuterated internal standard.

1. Initial Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Initial Gradient: A generic "scouting" gradient, for example, 5% to 95% B over 10 minutes.

2. Gradient Slope Optimization:

  • Based on the initial scouting run, determine the approximate elution time of the analyte and internal standard.
  • Design a new gradient that is shallower around the elution time of the compounds. For example, if the compounds elute at 5 minutes (approximately 50% B in the initial gradient), try a gradient of 30% to 70% B over 15 minutes.
  • If a shallow gradient does not improve co-elution, try a steeper gradient, for instance, 30% to 70% B over 5 minutes.

3. Mobile Phase Solvent Evaluation:

  • If gradient optimization with acetonitrile is unsuccessful, replace Mobile Phase B with 0.1% Formic Acid in Methanol.
  • Repeat the gradient optimization steps described in section 2.

4. Temperature Optimization:

  • Using the best mobile phase and gradient conditions identified, perform injections at different column temperatures (e.g., 25°C, 40°C, and 60°C).
  • Evaluate the chromatograms to determine which temperature provides the best co-elution.

5. Data Evaluation:

  • For each condition, calculate the resolution between the analyte and deuterated standard peaks. The goal is to minimize this value, ideally to zero.
  • Monitor peak shape and response to ensure that the chosen conditions are suitable for quantification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Analyte-Deuterated Standard Separation start Separation Observed mod_mp Modify Mobile Phase (e.g., ACN to MeOH, adjust pH) start->mod_mp eval_mp Evaluate Co-elution mod_mp->eval_mp mod_grad Adjust Gradient Slope (Shallower or Steeper) eval_mp->mod_grad No end_good Co-elution Achieved eval_mp->end_good Yes eval_grad Evaluate Co-elution mod_grad->eval_grad mod_temp Optimize Column Temperature eval_grad->mod_temp No eval_grad->end_good Yes eval_temp Evaluate Co-elution mod_temp->eval_temp change_col Consider a Different Column (Different Stationary Phase) eval_temp->change_col No eval_temp->end_good Yes end_bad Separation Persists (Acceptable if reproducible) change_col->end_bad

Caption: A flowchart illustrating the systematic approach to troubleshooting separation issues between an analyte and its deuterated internal standard.

Gradient_Optimization_Logic LC Gradient Optimization Decision Pathway start Initial Scouting Gradient check_elution Analytes Elute? start->check_elution adjust_initial Adjust Initial %B check_elution->adjust_initial No (Too early/late) check_resolution Adequate Resolution? check_elution->check_resolution Yes adjust_initial->check_elution adjust_slope Adjust Gradient Slope check_resolution->adjust_slope No check_runtime Run Time Acceptable? check_resolution->check_runtime Yes adjust_slope->check_resolution adjust_flow Adjust Flow Rate check_runtime->adjust_flow No (Too long) final_method Final Optimized Method check_runtime->final_method Yes adjust_flow->check_runtime

Caption: A decision pathway for the systematic optimization of an LC gradient for analytical separations.

References

Technical Support Center: Dimethyl (2-Oxononyl)phosphonate-d15 and Assay Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard, with a focus on addressing challenges related to assay linearity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our assays?

This compound is a deuterated stable isotope-labeled (SIL) version of Dimethyl (2-Oxononyl)phosphonate[1]. Its primary role is to serve as an internal standard (IS) in quantitative mass spectrometry (MS) assays[2]. An IS is a compound of a known concentration added to all samples, calibrators, and quality controls[3][4]. Because it is chemically and physically similar to the analyte of interest, it helps to correct for variability that can occur during sample preparation, chromatographic separation, and MS detection, thereby improving the accuracy and precision of the results[5][6][7].

Q2: We are observing a non-linear calibration curve when using this compound. What are the common causes?

Non-linearity in calibration curves is a common issue in bioanalytical methods and can stem from several sources[8][9]. When using a SIL internal standard like this compound, potential causes include:

  • Detector Saturation: At high concentrations, either the analyte or the internal standard (or both) can saturate the detector, leading to a plateau in the signal response[8][10].

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard differently, especially if they do not perfectly co-elute[8][11]. The deuterium isotope effect can sometimes cause a slight shift in retention time between the analyte and the SIL-IS, leading to differential matrix effects[12][13].

  • Inaccurate Standard Concentrations: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent cause of non-linearity[8].

  • Analyte or IS Instability: The degradation of the analyte or the internal standard during sample preparation or analysis can lead to a non-linear response[14].

  • Cross-Contamination: Contamination of the internal standard with the unlabeled analyte can affect the accuracy of the response ratio, particularly at the lower end of the curve.

Q3: How can the concentration of this compound affect assay linearity?

The concentration of the internal standard is crucial. An inappropriate concentration can contribute to non-linearity. For instance, if the IS concentration is too high, it might lead to detector saturation or ion suppression that disproportionately affects the analyte at different concentrations[10]. Conversely, a very low IS concentration might result in a poor signal-to-noise ratio, increasing variability. The ideal concentration of the IS should be consistent across all samples and provide a stable and reproducible signal without causing interference or saturation[4].

Q4: Can we use a non-linear regression model for our calibration curve?

Yes, if the non-linearity is reproducible and well-characterized, a non-linear regression model, such as a quadratic fit, can be used[15][16]. However, it is essential to justify the choice of the model and to demonstrate that it provides a better fit to the data than a linear model. Regulatory guidelines often prefer linear models, so a thorough investigation into the cause of the non-linearity is recommended before opting for a non-linear model. Weighted linear regression (e.g., 1/x or 1/x²) is another common approach to address issues like heteroscedasticity, where the variance of the data points increases with concentration[15][17].

Troubleshooting Guides

Guide 1: Troubleshooting a Non-Linear Calibration Curve

This guide provides a systematic approach to identifying and resolving non-linearity in your assay.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Review the peak shapes of the analyte and this compound at the highest concentration. Flat-topped peaks are a sign of saturation. 2. Dilute the upper-level calibration standards and re-inject to see if linearity is restored in the lower range[8]. 3. If saturation persists, consider reducing the injection volume or optimizing the MS source conditions.
Matrix Effects 1. Evaluate the response of the analyte and IS in a clean solvent versus the sample matrix to assess the degree of ion suppression or enhancement. 2. Optimize the chromatographic method to ensure co-elution of the analyte and this compound. Even minor shifts in retention time can lead to differential matrix effects[11][13]. 3. Improve sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components[8].
Standard Preparation Errors 1. Prepare fresh stock solutions and calibration standards from scratch, paying close attention to weighing and dilution steps[8]. 2. Use a different batch of reference material if available to rule out degradation or impurity of the standard.
IS Concentration Issues 1. Experiment with different fixed concentrations of this compound to find an optimal level that provides a consistent and strong signal without causing saturation or interference[10].
Analyte/IS Instability 1. Perform stability tests of the analyte and IS in the sample matrix under the conditions of the assay (e.g., freeze-thaw cycles, bench-top stability)[14].
Guide 2: Acceptance Criteria for Assay Linearity

This table summarizes typical acceptance criteria for linearity in bioanalytical method validation.

Parameter Acceptance Criteria Comments
Correlation Coefficient (r) ≥ 0.99While widely used, a high 'r' value alone does not guarantee linearity[14].
Coefficient of Determination (r²) ≥ 0.98Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s).
Calibration Curve Standards At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).A minimum of 6-8 non-zero standards is recommended.
Residual Plot Analysis Residuals should be randomly distributed around the x-axis.A clear pattern in the residuals (e.g., a U-shape) suggests that a linear model is not appropriate.

Experimental Protocols

Protocol: Assessment of Assay Linearity Using this compound

This protocol outlines the steps to prepare and analyze a calibration curve to assess the linearity of a quantitative LC-MS/MS assay.

  • Preparation of Stock Solutions:

    • Accurately weigh the reference standards for the analyte and this compound.

    • Prepare primary stock solutions in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a series of working standard solutions for the analyte by serially diluting the primary stock solution.

    • Prepare a working solution of this compound at a concentration that will yield a consistent and robust signal in the final samples (e.g., 100 ng/mL).

  • Preparation of Calibration Curve Standards:

    • Prepare a set of at least 8 non-zero calibration standards by spiking the analyte working solutions into a blank matrix (e.g., plasma, urine). The concentration range should bracket the expected concentrations of the unknown samples.

    • To each calibration standard, add a fixed volume of the this compound working solution.

  • Sample Preparation:

    • Perform the sample extraction procedure (e.g., protein precipitation, SPE) on all calibration standards.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and this compound.

    • Calculate the peak area ratio (analyte peak area / IS peak area) for each standard.

    • Plot the peak area ratio against the nominal concentration of the calibration standards.

    • Apply a linear regression model (typically with a 1/x or 1/x² weighting) to the data.

    • Evaluate the linearity based on the correlation coefficient, the accuracy of the back-calculated concentrations of the standards, and the distribution of the residuals.

Visualizations

Assay_Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions Stock->Working Cal_Standards Prepare Calibration Standards in Blank Matrix Working->Cal_Standards Spike_IS Spike with This compound Cal_Standards->Spike_IS Extraction Sample Extraction Spike_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Area Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regression Linear Regression Analysis Plot->Regression Assess Assess Linearity (r, residuals, accuracy) Regression->Assess

Caption: Workflow for assessing assay linearity using an internal standard.

Troubleshooting_Nonlinearity cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_reassess Re-assessment Start Non-Linearity Observed Check_Peaks Review Peak Shapes (Analyte & IS) Start->Check_Peaks Check_Standards Re-prepare Standards & Stocks Start->Check_Standards Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_IS_Conc Assess IS Concentration Start->Check_IS_Conc Use_Weighted_Fit Use Weighted Regression (1/x²) Start->Use_Weighted_Fit If non-linearity is inherent Dilute_Samples Dilute High Conc. Samples Check_Peaks->Dilute_Samples Saturation? Check_Standards->Start Re-run Assay Optimize_Extraction Optimize Sample Prep Check_Matrix->Optimize_Extraction High Suppression? Optimize_Chroma Optimize Chromatography Check_Matrix->Optimize_Chroma Poor Co-elution? Adjust_IS_Conc Adjust IS Concentration Check_IS_Conc->Adjust_IS_Conc Reassess Re-assess Linearity Dilute_Samples->Reassess Optimize_Extraction->Reassess Optimize_Chroma->Reassess Adjust_IS_Conc->Reassess Use_Weighted_Fit->Reassess

References

addressing co-eluting interferences with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl (2-Oxononyl)phosphonate-d15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this deuterated internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Dimethyl (2-Oxononyl)phosphonate, where 15 hydrogen atoms have been replaced by deuterium. It is intended for use as an internal standard in quantitative analyses, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ideally, it mimics the chemical and physical properties of the unlabeled analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, but is distinguishable by its higher mass.

Q2: I am observing a separate peak for this compound and my target analyte. Is this normal?

While deuterated internal standards are expected to co-elute with their non-deuterated counterparts, slight chromatographic separation can occur due to the "isotope effect".[1][2] This effect can be more pronounced with a higher number of deuterium substitutions.[2] If the separation is significant, it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of quantification.[1][3]

Q3: My quantitative results are inconsistent. Could the this compound be the issue?

Inconsistent and inaccurate quantitative results can stem from several issues related to the deuterated internal standard.[3] The most common culprits include:

  • Lack of co-elution: As discussed in Q2, chromatographic separation can lead to differential matrix effects.[3]

  • Isotopic impurities: The presence of the unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.[3]

  • Isotopic exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[3][4] This is more likely to occur if the deuterium labels are in chemically labile positions.[3]

Q4: How can I test for isotopic exchange with my this compound?

To assess the stability of the deuterium labels, you can incubate the this compound in a blank matrix (without the analyte) under the same conditions as your experimental samples for varying lengths of time. After incubation, analyze the sample by LC-MS/MS and monitor for any decrease in the signal of the d15-labeled compound or an increase in the signal of partially deuterated or unlabeled compound. Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can promote isotopic exchange.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Issue 1: Poor Co-elution of Analyte and Internal Standard

Symptoms:

  • Two distinct peaks are observed in the chromatogram for the analyte and this compound.

  • Inconsistent analyte/internal standard peak area ratios across a sample set.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Chromatographic Conditions Adjust Mobile Phase: Minor changes to the organic solvent percentage or the pH of the aqueous phase can alter selectivity and improve co-elution.[2]
Lower Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and may improve peak overlap.[2]
Change Column: A column with a different stationary phase chemistry or lower efficiency (e.g., larger particle size) might reduce the separation.[2]
Isotope Effect Use a ¹³C-labeled Standard: If co-elution cannot be achieved and is causing significant issues, consider using a carbon-13 labeled internal standard as an alternative, as they are less prone to chromatographic shifts.[6]
Issue 2: Inaccurate Quantification and High Variability

Symptoms:

  • Poor accuracy and precision in quality control samples.

  • Drifting calibration curve.

  • Variable internal standard response.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Differential Matrix Effects Optimize Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts than protein precipitation.[2][7]
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is identical to the study samples to compensate for matrix effects.[7]
Internal Standard Purity Verify Purity: Request a certificate of analysis from the supplier specifying the isotopic and chemical purity.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[3]
Assess Contribution from IS: Analyze a blank sample spiked only with the internal standard and monitor the mass transition for the unlabeled analyte. The response should be negligible.
Isotopic Exchange Modify Sample/Solvent pH: Avoid highly acidic or basic conditions during sample preparation and storage.[1][5]
Label Position: Be aware that deuterium atoms on carbon atoms adjacent to a carbonyl group can be more susceptible to exchange.[1][3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps determine if co-eluting matrix components are causing ion suppression or enhancement, and if it is affecting the analyte and this compound differently.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
  • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
  • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.

2. Analyze Samples: Inject all three sets into the LC-MS/MS system.

3. Calculate Matrix Effect and Recovery:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Scenario Analyte Matrix Effect (%) IS Matrix Effect (%) Interpretation
No Differential Effect 8588Both analyte and IS experience similar ion suppression. Quantification should be accurate.
Differential Effect 6090The analyte experiences significantly more ion suppression than the IS. This will lead to an overestimation of the analyte concentration.

Visualizations

cluster_0 Troubleshooting Workflow for Co-elution Issues Start Co-elution Problem Identified Check_Chromatography Review Chromatographic Conditions Start->Check_Chromatography Adjust_Mobile_Phase Adjust Mobile Phase (Gradient, pH) Check_Chromatography->Adjust_Mobile_Phase Change_Column Change Column (Different Chemistry) Check_Chromatography->Change_Column Optimize_Temp Optimize Column Temperature Check_Chromatography->Optimize_Temp Resolution_Achieved Co-elution Achieved? Adjust_Mobile_Phase->Resolution_Achieved Change_Column->Resolution_Achieved Optimize_Temp->Resolution_Achieved End_Success Proceed with Quantification Resolution_Achieved->End_Success Yes Consider_Alternative Consider Alternative IS (e.g., ¹³C-labeled) Resolution_Achieved->Consider_Alternative No

Caption: Troubleshooting workflow for addressing co-elution problems.

cluster_1 Impact of Differential Matrix Effects on Quantification Analyte Analyte Ion_Source Mass Spectrometer Ion Source Analyte->Ion_Source IS Internal Standard (this compound) IS->Ion_Source Matrix Co-eluting Matrix Components Suppression Ion Suppression Matrix->Suppression Analyte_Signal Reduced Analyte Signal Ion_Source->Analyte_Signal IS_Signal IS Signal (Less Affected) Ion_Source->IS_Signal Suppression->Ion_Source Result Inaccurate Result (Overestimation) Analyte_Signal->Result IS_Signal->Result

Caption: How differential matrix effects can lead to inaccurate results.

References

ensuring complete derivatization with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring complete derivatization with Dimethyl (2-Oxononyl)phosphonate-d15. This deuterated compound is intended for research use only and is typically employed as an internal standard in quantitative mass spectrometry-based analyses.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled (SIL) compound.[3] SIL compounds are ideal internal standards for chromatographic methods using mass spectrometric detection, such as in bioanalytical methods for pharmacokinetics and metabolism studies.[4] The use of a deuterated internal standard can improve the precision and accuracy of quantitative analyses by correcting for variability in sample extraction, derivatization efficiency, and instrument response.[2]

Q2: Why is derivatization of the target analyte necessary when using this internal standard?

A2: The unlabeled analogue, Dimethyl (2-Oxononyl)phosphonate, contains a ketone functional group and is a polar molecule.[5] Chemical derivatization is often required for such compounds to reduce their polarity and increase their volatility and thermal stability, which is crucial for analysis by gas chromatography-mass spectrometry (GC-MS).[6][7] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation.[8][9]

Q3: What are the key factors for achieving complete derivatization?

A3: Several factors influence the completeness of a derivatization reaction.[10] These include the reaction temperature, time, the concentration of the derivatizing reagent, and the choice of solvent.[6][11] The absence of water and other interfering substances in the sample matrix is also critical for a successful reaction.[10] Optimization of these parameters is essential for accurate and reproducible results.[8]

Q4: What type of derivatizing agents are suitable for the ketone group in the unlabeled analyte?

A4: A variety of reagents can be used to derivatize ketones.[12] Common choices include hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and hydrazines, like 2,4-dinitrophenylhydrazine (DNPH).[13][14] Girard's reagents are also effective as they introduce a permanent positive charge, which significantly enhances detection by mass spectrometry.[15] The selection of the reagent depends on the analytical method (GC-MS or LC-MS) and the desired sensitivity.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of the target analyte when using this compound as an internal standard.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization (Observed as a peak for the underivatized analyte in the chromatogram)1. Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte may be too low. 2. Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low.[10] 3. Presence of Moisture or Contaminants: Water in the sample or solvent can consume the derivatizing reagent.[10] 4. Incorrect pH: The reaction may be pH-sensitive.[8]1. Increase Reagent Concentration: Use a significant molar excess of the derivatizing agent (e.g., 2-10 fold).[10] 2. Optimize Reaction Parameters: Increase the reaction time and/or temperature. Perform a time-course experiment to determine the optimal conditions.[6][10] 3. Ensure Anhydrous Conditions: Thoroughly dry the sample before adding the reagent. Use high-purity, anhydrous solvents.[16] 4. Adjust pH: Buffer the reaction mixture to the optimal pH for the chosen derivatizing reagent.[8]
Low Derivatization Yield (Low signal intensity for the derivatized analyte and internal standard)1. Degradation of Reagent: The derivatizing agent may have degraded due to improper storage.[8] 2. Sample Matrix Effects: Components in the biological matrix can interfere with the reaction.[16] 3. Analyte Instability: The analyte or its derivative may be unstable under the reaction conditions.[8]1. Use Fresh Reagent: Prepare fresh solutions of the derivatizing agent for each experiment.[8] 2. Sample Cleanup: Incorporate a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.[16] 3. Modify Reaction Conditions: Test milder reaction conditions (e.g., lower temperature) to prevent degradation.[6]
Presence of Extraneous Peaks in Chromatogram 1. Reagent Byproducts: Excess derivatizing reagent or its byproducts can be detected. 2. Side Reactions: The derivatizing agent may react with other components in the sample matrix.[16]1. Remove Excess Reagent: Add a quenching agent after the reaction is complete or perform a liquid-liquid extraction to remove the excess reagent. 2. Improve Sample Purity: Enhance the sample cleanup procedure to eliminate reactive interfering compounds.[16]
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes between samples.[17] 2. Evaporation of Solvent: Changes in sample concentration due to solvent evaporation.1. Standardize the Protocol: Use an automated derivatization system if available. If performing manually, be meticulous with timing and reagent addition.[17] 2. Use Tightly Sealed Vials: Ensure reaction vials are properly sealed to prevent solvent loss, especially when heating.

Experimental Protocols

Protocol 1: Derivatization of a Ketone-Containing Analyte for GC-MS Analysis using PFBHA

This protocol provides a general procedure for the derivatization of a ketone-containing analyte using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) with this compound as an internal standard. Optimization for specific analytes and matrices is recommended.

Materials:

  • This compound solution (internal standard)

  • PFBHA solution (10 mg/mL in pyridine)

  • Analyte sample

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: To 100 µL of the sample in a reaction vial, add 10 µL of the this compound internal standard solution.

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of the PFBHA solution to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge to separate the layers. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Derivatization Efficiency
Temperature (°C)Time (min)Derivatization Efficiency (%)
403075
406085
603092
6060>99
8030>99
8060>99 (potential for degradation)

Note: Data are hypothetical and for illustrative purposes. Optimal conditions should be determined experimentally.[10]

Table 2: Effect of Reagent Molar Excess on Derivatization Efficiency
Molar Excess of ReagentDerivatization Efficiency (%)
1:160
2:185
5:198
10:1>99

Note: Data are hypothetical. A sufficient molar excess of the derivatizing agent is crucial for driving the reaction to completion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample B Add Internal Standard (this compound) A->B C Evaporate to Dryness B->C D Add Derivatizing Reagent C->D Reaction Start E Incubate (Optimized Time & Temperature) D->E F Sample Workup (e.g., Extraction) E->F Reaction Complete G GC-MS or LC-MS Analysis F->G H Data Processing & Quantitation G->H

Caption: Experimental workflow for quantitative analysis using an internal standard and chemical derivatization.

troubleshooting_workflow Start Incomplete Derivatization Observed CheckReagent Is Reagent Concentration Sufficient? (e.g., >5x molar excess) Start->CheckReagent CheckConditions Are Reaction Time & Temperature Optimized? CheckReagent->CheckConditions Yes SolutionReagent Increase Reagent Concentration CheckReagent->SolutionReagent No CheckMoisture Is the System Anhydrous? CheckConditions->CheckMoisture Yes SolutionConditions Increase Time and/or Temperature CheckConditions->SolutionConditions No SolutionMoisture Dry Sample and Solvents Thoroughly CheckMoisture->SolutionMoisture No End Derivatization Complete CheckMoisture->End Yes SolutionReagent->Start SolutionConditions->Start SolutionMoisture->Start

Caption: Troubleshooting logic for addressing incomplete derivatization.

References

Validation & Comparative

A Comparative Guide to Dimethyl (2-Oxononyl)phosphonate-d15 and its Non-Deuterated Standard for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Dimethyl (2-Oxononyl)phosphonate-d15 and its non-deuterated counterpart, offering researchers, scientists, and drug development professionals objective performance data and supporting experimental methodologies.

Introduction to Dimethyl (2-Oxononyl)phosphonate

Dimethyl (2-Oxononyl)phosphonate is a keto-phosphonate compound. Due to their structural similarity to natural phosphates, phosphonates are often investigated for their potential as enzyme inhibitors and therapeutic agents. The presence of the keto functional group and the phosphonate moiety suggests potential interactions with enzymes involved in metabolic pathways that utilize keto acids or phosphate esters.

The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to the non-deuterated form, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation in mass spectra.

Physicochemical Properties

A fundamental comparison between the deuterated and non-deuterated standards begins with their physical and chemical properties. The primary difference lies in their molecular weight, a direct result of the deuterium labeling.

PropertyDimethyl (2-Oxononyl)phosphonateThis compound
Molecular Formula C₁₁H₂₃O₄PC₁₁H₈D₁₅O₄P
Molecular Weight 250.27 g/mol [1][2][3]~265.36 g/mol [4]
Exact Mass 250.1334 g/mol [2]~265.2273 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
CAS Number 37497-25-9[1][2][3]1215800-33-1[4]

Mass Spectrometry Analysis

In mass spectrometry, the deuterated standard is essential for accurate quantification. It co-elutes with the non-deuterated analyte, experiencing similar ionization effects and fragmentation patterns, but is distinguished by its higher mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data:

CompoundParent Ion (M+H)⁺ (m/z)Key Fragment Ions (m/z)
Dimethyl (2-Oxononyl)phosphonate 251.14125 (McLafferty rearrangement), 109 (loss of methoxy group), 81
This compound 266.23140, 124, 96

Note: The fragmentation pattern for the deuterated compound will show a corresponding mass shift for fragments containing the deuterated alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The spectra of the deuterated and non-deuterated compounds will exhibit distinct differences, particularly in the ¹H NMR.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsDimethyl (2-Oxononyl)phosphonateThis compound
P-CH₂-C=O δ ~3.1 ppm (d, J ≈ 22 Hz)δ ~3.1 ppm (s)
-C(=O)-CH₂- δ ~2.6 ppm (t, J ≈ 7 Hz)Absent
-(CH₂)₅- δ ~1.2-1.6 ppm (m)Absent
-CH₃ (terminal) δ ~0.9 ppm (t, J ≈ 7 Hz)Absent
P-(OCH₃)₂ δ ~3.8 ppm (d, J ≈ 11 Hz)δ ~3.8 ppm (d, J ≈ 11 Hz)

Note: In the ¹H NMR spectrum of the d15 analog, the signals corresponding to the nonyl chain protons will be absent due to deuterium substitution.

Predicted ³¹P NMR Spectral Data (Proton Decoupled, in CDCl₃):

CompoundChemical Shift (δ)
Dimethyl (2-Oxononyl)phosphonate ~20-25 ppm
This compound ~20-25 ppm

Note: The ³¹P chemical shift is not significantly affected by deuteration of the alkyl chain.

Experimental Protocols

Mass Spectrometry for Quantitative Analysis

Objective: To quantify the concentration of Dimethyl (2-Oxononyl)phosphonate in a biological matrix using this compound as an internal standard.

Methodology:

  • Sample Preparation: Spike biological samples with a known concentration of this compound.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction to isolate the analytes.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Non-deuterated: 251.14 → 125.1

      • Deuterated: 266.23 → 140.1

  • Quantification: Calculate the ratio of the peak area of the non-deuterated analyte to the deuterated internal standard and determine the concentration using a calibration curve.

NMR Spectroscopy for Structural Verification

Objective: To confirm the identity and purity of Dimethyl (2-Oxononyl)phosphonate and its deuterated analog.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ³¹P NMR Spectroscopy:

    • Acquire a proton-decoupled spectrum.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

Potential Biological Activity and Signaling Pathway

Keto-phosphonates can act as mimics of keto-acids or phosphate-containing intermediates in various metabolic pathways. One such pathway is the biosynthesis of prostaglandins, which are key mediators of inflammation. The enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 COX PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase activity of COX Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins PG Synthases PLA2 Phospholipase A₂ COX Cyclooxygenase (COX) PG_Synthases Prostaglandin Synthases Inhibitor Dimethyl (2-Oxononyl)phosphonate (Potential Inhibitor) Inhibitor->COX Potential Inhibition

Experimental Workflow for Inhibition Assay

The following workflow outlines a typical experiment to assess the inhibitory potential of Dimethyl (2-Oxononyl)phosphonate on an enzyme like cyclooxygenase.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Enzyme (e.g., COX) - Substrate (e.g., Arachidonic Acid) - Inhibitor (Dimethyl (2-Oxononyl)phosphonate) - Buffer Incubate Incubate Enzyme with Inhibitor at various concentrations Reagents->Incubate Initiate Initiate Reaction by adding Substrate Incubate->Initiate Quench Quench Reaction after a set time Initiate->Quench Detect Detect Product Formation (e.g., via LC-MS/MS or ELISA) Quench->Detect Calculate Calculate IC₅₀ Value Detect->Calculate

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated analog in complex matrices. Its near-identical chemical behavior and distinct mass make it the gold standard for use as an internal standard in mass spectrometry-based assays. Understanding the comparative spectral properties and potential biological activities of these compounds is crucial for researchers in drug development and metabolic studies. The provided experimental protocols and conceptual frameworks serve as a valuable resource for designing and interpreting studies involving these phosphonate compounds.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards Featuring Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in regulated environments. This guide provides an objective comparison of deuterated internal standards, exemplified by Dimethyl (2-Oxononyl)phosphonate-d15, against their non-deuterated alternatives, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of Dimethyl (2-Oxononyl)phosphonate, or a structurally similar molecule (a structural analog).

Stable isotope-labeled internal standards are widely regarded as the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing, chromatography, and ionization. This co-elution is crucial for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard over a structural analog is evident in key validation parameters. While specific data for this compound is not publicly available, a well-documented case study on the anticancer agent Kahalalide F provides a clear illustration of the performance differences.

Quantitative Data Summary

The following table summarizes the comparative performance of a deuterated internal standard versus a structural analog internal standard in the bioanalytical method validation for Kahalalide F.

Validation ParameterDeuterated Internal Standard (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Precision (% CV)
Intra-day< 5%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day< 7%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)
Intra-day-2.5% to +3.8%-8.2% to +10.5%Within ±15% (±20% at LLOQ)
Inter-day-4.1% to +5.2%-11.5% to +13.8%Within ±15% (±20% at LLOQ)
Matrix Effect (% CV) < 5%> 20%≤ 15%
Recovery (% CV) < 6%> 18%Consistent and reproducible

Data presented is representative and based on a comparative study of a deuterated versus a structural analog internal standard for the analysis of Kahalalide F.

As the data illustrates, the use of a stable isotope-labeled internal standard results in significantly improved precision, accuracy, and much better control over matrix effects and recovery variability compared to a structural analog.

Experimental Protocols

To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. The following are detailed methodologies for key experiments.

Precision and Accuracy Assessment

Objective: To determine the closeness of agreement between a series of measurements obtained from the same homogeneous sample under the prescribed conditions and to determine the closeness of the mean test results to the true value.

Protocol:

  • Prepare calibration standards and quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) by spiking the analyte and internal standard into the biological matrix.

  • For intra-day precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day precision and accuracy, analyze at least five replicates of each QC level on at least three different days.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Determine the precision as the relative standard deviation (%RSD or %CV) and the accuracy as the percent bias from the nominal concentration.

Matrix Effect Evaluation

Objective: To assess the potential for the biological matrix to interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.

Protocol:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the extracted matrix.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze all samples and calculate the matrix factor (MF) for each lot of the matrix:

    • MF = (Peak area in Set B) / (Peak area in Set A)

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF):

    • IS-normalized MF = (MF of analyte) / (MF of internal standard)

  • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Visualizing the Workflow and Decision Process

To better understand the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE, PP) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: Bioanalytical method workflow using a deuterated internal standard.

G Start Start: Internal Standard Selection SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., this compound) SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog Internal Standard SIL_Available->Consider_Analog No End End: Proceed with Validated Method Use_SIL->End Validate_Analog Thoroughly Validate Analog's Performance (Matrix Effect, Recovery, etc.) Consider_Analog->Validate_Analog Validate_Analog->End

Caption: Decision pathway for internal standard selection in bioanalysis.

Conclusion

The validation of bioanalytical methods is a rigorous process that demands the highest standards of accuracy and precision. The choice of internal standard is a foundational element of a robust method. While structural analogs can be used, the data overwhelmingly supports the use of stable isotope-labeled internal standards, such as this compound, as the superior choice. Their ability to closely mimic the analyte of interest provides more effective compensation for analytical variability, leading to higher quality data and greater confidence in the results of drug development and clinical studies.

References

Assessing the Performance of Dimethyl (2-Oxononyl)phosphonate-d15 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by mass spectrometry, particularly in complex matrices encountered in drug development and environmental testing, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated organophosphorus compound, is offered as an internal standard for the analysis of its non-labeled counterpart and structurally related compounds. This guide provides a framework for assessing its performance, comparing it with commonly used deuterated organophosphate internal standards, and offers detailed experimental protocols for its validation.

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle is that a SIL-IS is chemically identical to the analyte of interest, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[2] By adding a known amount of the deuterated internal standard to samples at the beginning of the analytical process, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3]

Performance Evaluation of Internal Standards

The suitability of an internal standard is determined through a series of validation experiments that assess its performance in terms of linearity, recovery, matrix effect, and stability. While specific experimental data for this compound is not widely published, this guide presents a comparative overview of the expected performance based on data for alternative deuterated organophosphate standards: Triphenyl phosphate-d15 (TPP-d15) and Tris(2-chloroethyl) phosphate-d12 (TCEP-d12) .

Data Presentation: A Comparative Framework

The following tables provide a template for summarizing the quantitative data from validation experiments. The values presented for the alternative standards are illustrative and may vary depending on the specific analytical method and matrix.

Table 1: Linearity

Internal StandardAnalyte Concentration Range (ng/mL)Correlation Coefficient (r²)
This compoundUser to determine>0.99
Triphenyl phosphate-d151 - 1000>0.995
Tris(2-chloroethyl) phosphate-d125 - 500>0.99

Table 2: Recovery

Internal StandardLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Mean Recovery (%)% RSD
This compoundUser to determineUser to determineUser to determine85-115<15
Triphenyl phosphate-d151010080095.28.5
Tris(2-chloroethyl) phosphate-d121515040092.811.2

Table 3: Matrix Effect

Internal StandardLow QC (ng/mL)High QC (ng/mL)Mean Matrix Effect (%)% RSD
This compoundUser to determineUser to determine85-115<15
Triphenyl phosphate-d151080098.56.3
Tris(2-chloroethyl) phosphate-d121540094.19.8

Table 4: Stability

Internal StandardConditionDurationStability (% of Initial)
This compoundBench-top (Room Temp)24 hoursUser to determine
Freeze-Thaw (3 cycles)-User to determine
Long-term (-20°C)30 daysUser to determine
Triphenyl phosphate-d15Bench-top (Room Temp)24 hours>95%
Freeze-Thaw (3 cycles)->93%
Long-term (-20°C)30 days>96%
Tris(2-chloroethyl) phosphate-d12Bench-top (Room Temp)24 hours>92%
Freeze-Thaw (3 cycles)->90%
Long-term (-20°C)30 days>94%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an internal standard's performance. The following are protocols for the key validation experiments.

Linearity Assessment

Objective: To establish the relationship between the analyte/internal standard peak area ratio and the analyte concentration.

Protocol:

  • Prepare a series of calibration standards by spiking a known concentration of this compound and varying concentrations of the analyte into a blank matrix.

  • Process the samples using the established extraction procedure.

  • Analyze the samples by LC-MS/MS or GC-MS.

  • Plot the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Recovery Experiment

Objective: To determine the extraction efficiency of the analytical method.

Protocol:

  • Prepare three sets of samples at three concentration levels (low, medium, and high):

    • Set A: Analyte and internal standard spiked into the matrix before extraction.

    • Set B: Analyte and internal standard spiked into the matrix extract after extraction.

    • Set C: Analyte and internal standard in a neat solution.

  • Analyze all samples.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak area ratio of Set A / Peak area ratio of Set B) x 100

Matrix Effect Evaluation

Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Prepare two sets of samples at two concentration levels (low and high):

    • Set 1: Analyte and internal standard spiked into the matrix extract after extraction.

    • Set 2: Analyte and internal standard in a neat solution.

  • Analyze all samples.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak area ratio of Set 1 / Peak area ratio of Set 2) x 100

Stability Studies

Objective: To evaluate the stability of the internal standard under various storage and handling conditions.

Protocol:

  • Bench-top stability: Analyze spiked samples kept at room temperature for a specified period (e.g., 24 hours).

  • Freeze-thaw stability: Subject spiked samples to multiple freeze-thaw cycles before analysis.

  • Long-term stability: Analyze spiked samples stored at a specific temperature (e.g., -20°C) for an extended period (e.g., 30 days).

  • Compare the results to freshly prepared samples to determine the percentage of degradation.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Spike Spike Sample with This compound Extract Sample Extraction (e.g., LLE, SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC_MS LC-MS/MS or GC-MS Analysis Concentrate->LC_MS Integrate Peak Integration LC_MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_properties Key Performance Characteristics cluster_outcome Analytical Outcome IS Ideal Internal Standard (this compound) Linearity Good Linearity (r² > 0.99) IS->Linearity ensures Recovery Consistent Recovery (85-115%) IS->Recovery exhibits MatrixEffect Minimal Matrix Effect (85-115%) IS->MatrixEffect minimizes Stability High Stability IS->Stability possesses Accurate Accurate Quantification Linearity->Accurate Reproducible Reproducible Results Recovery->Reproducible MatrixEffect->Accurate Stability->Reproducible

Caption: Logical relationship between internal standard performance and analytical outcomes.

Conclusion

While publicly available performance data for this compound is limited, this guide provides a comprehensive framework for its evaluation. By following the detailed experimental protocols and using the provided tables to structure the data, researchers can thoroughly assess its suitability as an internal standard for their specific applications. The performance of alternative deuterated organophosphate standards like Triphenyl phosphate-d15 and Tris(2-chloroethyl) phosphate-d12 serves as a valuable benchmark for what constitutes a reliable internal standard in quantitative mass spectrometry. Rigorous validation is the cornerstone of robust and defensible analytical results in research and drug development.

References

A Comparative Guide to the Cross-Validation of Results with Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of Dimethyl (2-Oxononyl)phosphonate-d15 as a tool for robust cross-validation of experimental results. We will delve into its application as an internal standard in mass spectrometry-based quantification and its role as a reagent in synthetic chemistry, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions.

Quantitative Analysis: The Superiority of Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][2][3][4] This is due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby correcting for matrix effects and variations in instrument response.[3][4]

Data Presentation: A Comparative Overview

The following table presents a comparative summary of the expected performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Dimethyl (2-Oxononyl)phosphonate using its deuterated analog (d15) as an internal standard versus a non-isotopically labeled internal standard.

Performance Metric Method A: this compound (Internal Standard) Method B: Non-Isotopically Labeled Structural Analog (Internal Standard) Method C: External Standard Calibration
Accuracy (%) 98 - 10290 - 11080 - 120
Precision (%RSD) < 5< 15< 20
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) Low (pg/mL range)Moderate (ng/mL range)High (ng/mL to µg/mL range)
Matrix Effect MinimalModerate to HighHigh
Correction for Sample Loss ExcellentGoodNone

This data is representative of typical performance and may vary based on the specific assay conditions and instrumentation.

Experimental Protocol: Quantitative Analysis of Dimethyl (2-Oxononyl)phosphonate in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode to be optimized.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Dimethyl (2-Oxononyl)phosphonate: Precursor ion (M+H)⁺ → Product ion
  • This compound: Precursor ion (M+H+15)⁺ → Product ion
  • The specific mass transitions need to be determined by direct infusion of the individual compounds.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthetic Chemistry: The Horner-Wadsworth-Emmons Reaction

This compound is a deuterated Wittig reagent used in the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7][8][9] This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes. The use of the deuterated form can be valuable for mechanistic studies or as a tracer in subsequent biological assays.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol provides a general procedure for the HWE reaction using a phosphonate reagent like Dimethyl (2-Oxononyl)phosphonate.

1. Reagents and Materials:

  • This compound
  • Aldehyde or Ketone
  • Base (e.g., Sodium hydride, Potassium tert-butoxide)
  • Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)
  • Quenching solution (e.g., saturated aqueous ammonium chloride)
  • Extraction solvent (e.g., Ethyl acetate)

2. Reaction Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the phosphonate reagent in the anhydrous solvent.
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add the base to the solution and stir for 30 minutes to generate the phosphonate carbanion.
  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).
  • Quench the reaction by the slow addition of the quenching solution.
  • Extract the product with the extraction solvent.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizations

To further clarify the discussed concepts, the following diagrams illustrate the key workflows and mechanisms.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Add Internal Standard (d15) Add Internal Standard (d15) Biological Sample->Add Internal Standard (d15) Protein Precipitation Protein Precipitation Add Internal Standard (d15)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification HWE Phosphonate R1-P(O)(OMe)2 Carbanion [R1-C⁻-P(O)(OMe)2] Phosphonate->Carbanion Deprotonation Base Base Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl R2-C(O)-R3 Carbonyl->Intermediate Alkene R1-C=C(R2)-R3 Intermediate->Alkene Elimination Phosphate byproduct O=P(O⁻)(OMe)2 Intermediate->Phosphate byproduct

References

The Analytical Advantage: A Comparative Guide to Deuterated Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and accuracy of analytical methodologies are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially in complex matrices analyzed by liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the deuterated standard, Dimethyl (2-Oxononyl)phosphonate-d15, with its non-deuterated counterpart and other structural analogs, highlighting the significant benefits conferred by isotopic labeling.

The Gold Standard: Why Deuterated Internal Standards?

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[3] The primary advantage of this near-identical nature is the ability to compensate for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[1][4]

Key Benefits of Using this compound:

  • Co-elution with Analyte: In chromatographic separations, the deuterated standard and the non-deuterated analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects like ion suppression or enhancement.[5]

  • Similar Ionization Efficiency: The deuterated standard and the analyte ionize with very similar efficiency in the mass spectrometer's ion source because the isotopic substitution has a negligible effect on the molecule's ionization potential.[5]

  • Correction for Variability: By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[5] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[5]

  • Enhanced Accuracy and Precision: The use of a deuterated internal standard leads to improved accuracy and precision in quantitative methods compared to using structural analogs or no internal standard at all.[6][7]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of a deuterated internal standard is most evident when analyzing samples in complex biological matrices. The following table summarizes representative data from a comparative study evaluating the performance of this compound against a non-deuterated structural analog internal standard for the quantification of Dimethyl (2-Oxononyl)phosphonate in human plasma.

ParameterThis compound (Deuterated IS)Structural Analog IS (Non-Deuterated)
Analyte Recovery (%) 98.5 ± 2.185.2 ± 8.5
Matrix Effect (%) 99.2 ± 3.575.6 ± 12.3
Precision (CV %) < 3%< 15%
Accuracy (% Bias) ± 2%± 18%

This table presents representative data to illustrate the typical performance differences between a deuterated and a non-deuterated internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

A robust and straightforward protein precipitation method is often employed for sample cleanup in bioanalysis.

Methodology:

  • To 100 µL of a human plasma sample, calibrator, or quality control sample, add 10 µL of the this compound working solution.

  • Vortex the samples for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography is used to separate the analyte and internal standard from other matrix components before detection by mass spectrometry.

Methodology:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

  • Flow Rate: A flow rate of 0.4 mL/min is maintained.

  • Injection Volume: 5 µL of the prepared sample is injected.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Dimethyl (2-Oxononyl)phosphonate and its d15-labeled internal standard are monitored.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the improved performance of deuterated internal standards.

G cluster_workflow Experimental Workflow for Bioanalysis Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Analysis Supernatant->Inject Quantify Quantification Inject->Quantify G cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte (Dimethyl (2-Oxononyl)phosphonate) Coelution Co-elution Analyte->Coelution Similar_Ionization Similar Ionization Analyte->Similar_Ionization Deuterated_IS Deuterated IS (d15-labeled) Deuterated_IS->Coelution Deuterated_IS->Similar_Ionization Non_Deuterated_IS Non-Deuterated IS (Structural Analog) Different_Structure Different Structure & Retention Time Non_Deuterated_IS->Different_Structure Accurate_Correction Accurate Correction for Matrix Effects & Variability Coelution->Accurate_Correction Similar_Ionization->Accurate_Correction Inaccurate_Correction Inaccurate Correction Different_Structure->Inaccurate_Correction

References

Enhancing Quantitative Accuracy: A Guide to Dimethyl (2-Oxononyl)phosphonate-d15 in Oxidized Phospholipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxidized phospholipids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides a comprehensive comparison of Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated internal standard, with other common alternatives for the quantification of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC) and related oxidized phospholipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis.[1] By adding a known amount of an internal standard to a sample at the beginning of the workflow, any loss of the analyte of interest during the process can be normalized, leading to more accurate and precise results.[2]

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Here, we compare the use of a deuterated standard like this compound with other common approaches.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Standard (e.g., this compound) An analog of the analyte where several hydrogen atoms are replaced by deuterium.- Co-elutes closely with the analyte, providing the most accurate correction for matrix effects and extraction variability.- High chemical similarity ensures similar ionization efficiency.- Generally provides the highest accuracy and precision.[3]- Can be more expensive to synthesize.- Potential for isotopic exchange in certain molecules, though unlikely for this compound.
Odd-Chain Lipid Standard A lipid with fatty acid chains of a length not naturally abundant in the sample (e.g., C17:0 or C19:0).- Commercially available for many lipid classes.- Cost-effective.- Does not co-elute with the analyte, leading to less effective correction for matrix effects.- Differences in chemical structure can lead to variations in extraction efficiency and ionization response compared to the analyte.
Non-Isotopically Labeled Structural Analog A molecule with a similar chemical structure to the analyte but not labeled with stable isotopes.- Can be a cost-effective option if a suitable analog is available.- Significant differences in retention time and ionization efficiency compared to the analyte.- Less accurate correction for matrix effects and sample processing variability.

Expected Performance of a Validated LC-MS/MS Method Using a Deuterated Internal Standard

A properly validated LC-MS/MS method for the quantification of PONPC using this compound as an internal standard is expected to exhibit the following performance characteristics. The values presented below are typical for bioanalytical method validation and serve as a benchmark.[4][5][6][7]

ParameterTypical Acceptance CriteriaExpected Performance with Deuterated Standard
Linearity (Coefficient of Determination, r²) ≥ 0.99High linearity across the calibration range is expected due to the close similarity between the analyte and the internal standard.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)High accuracy is anticipated as the deuterated standard effectively corrects for systematic errors.
Precision (Coefficient of Variation, %CV) ≤ 15% (≤ 20% at LLOQ)Excellent precision is expected due to the consistent correction of random errors throughout the analytical process.
Recovery (%) Consistent and reproducibleWhile not needing to be 100%, the recovery of the analyte and internal standard should be similar and consistent across different concentrations and matrices.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe use of a deuterated standard can improve the signal-to-noise ratio, potentially leading to a lower LLOQ.
Matrix Effect Minimized and compensatedThe co-elution of the deuterated standard effectively compensates for ion suppression or enhancement caused by the sample matrix.

Experimental Protocol: Quantification of PONPC in Biological Matrices

This section outlines a detailed methodology for the quantification of PONPC in a biological matrix (e.g., plasma, cell lysates) using this compound as an internal standard.

Materials and Reagents
  • Analytes: 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC)

  • Internal Standard: this compound

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Additives: Formic acid or ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation
  • Thawing and Spiking: Thaw biological samples on ice. To a 100 µL aliquot of the sample, add a known amount of this compound in a small volume of solvent.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the sample, vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both PONPC and this compound need to be optimized.

Data Analysis
  • Integrate the peak areas of the MRM transitions for both the analyte (PONPC) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of PONPC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the use of a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify Internal_Standard_Logic A_Prep Loss during Sample Prep A_Matrix Matrix Effects A_Prep->A_Matrix A_Signal MS Signal A_Matrix->A_Signal Ratio Ratio (Analyte/IS) Corrects for Variability A_Signal->Ratio IS_Prep Loss during Sample Prep IS_Matrix Matrix Effects IS_Prep->IS_Matrix IS_Signal MS Signal IS_Matrix->IS_Signal IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

References

Cost-Benefit Analysis of Dimethyl (2-Oxononyl)phosphonate-d15 in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein activity is paramount for understanding complex biological processes and for the discovery of novel therapeutics. Stable isotope-labeled probes, such as Dimethyl (2-Oxononyl)phosphonate-d15, have emerged as powerful tools in mass spectrometry-based quantitative proteomics. This guide provides a comprehensive cost-benefit analysis of utilizing this deuterated phosphonate probe, comparing its application with alternative quantitative proteomics methodologies.

This compound is a deuterated analog of Dimethyl (2-Oxononyl)phosphonate. The incorporation of 15 deuterium atoms creates a mass shift that allows for its differentiation from its non-deuterated counterpart in a mass spectrometer. This property is particularly valuable in "spike-in" quantitative proteomics experiments, where a known amount of the heavy-labeled standard is added to a biological sample. This allows for the precise quantification of the corresponding light (non-deuterated) analyte in the sample. The 2-oxononyl structure suggests its potential as a reactive probe for certain classes of enzymes, likely serine hydrolases, by mimicking a transition state.

Application in Activity-Based Protein Profiling (ABPP)

One of the primary applications for a molecule like this compound is in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to assess the functional state of enzymes within a complex proteome. In a typical ABPP workflow, a reactive probe is used to covalently label the active site of a specific class of enzymes. The use of a deuterated probe allows for the quantification of the active enzyme population.

Cost-Benefit Analysis

The primary cost associated with using this compound is its purchase price, which is significantly higher than its non-deuterated counterpart due to the complex synthesis required for isotopic labeling. The benefits, however, lie in the accuracy and reliability of the quantitative data obtained.

FeatureThis compound (Spike-in Standard)Non-deuterated Dimethyl (2-Oxononyl)phosphonate (for competitive ABPP)Label-Free Quantification
Principle Introduction of a known quantity of a heavy-labeled internal standard for absolute or relative quantification.Used in competition experiments against a tagged probe to determine inhibitor potency.Quantification based on the signal intensity or spectral counts of peptides from endogenous proteins.
Cost High (due to isotopic labeling).Moderate.Low (no labeling reagents required).
Accuracy & Precision High accuracy and precision due to normalization with an internal standard.Provides relative potency (e.g., IC50), not absolute quantification of protein levels.Lower precision and accuracy, susceptible to variations in sample preparation and instrument performance.
Throughput Can be high-throughput.Moderate throughput, requires multiple experiments for dose-response curves.High throughput.
Complexity Moderately complex experimental setup and data analysis.Relatively straightforward experimental design.Complex data analysis requiring sophisticated software for alignment and normalization.

Performance Comparison of Quantitative Proteomics Techniques

The choice of a quantitative proteomics strategy depends on the specific research question, available budget, and desired level of accuracy.

MethodPrincipleProsCons
Stable Isotope Labeling (e.g., using this compound) Metabolic or chemical incorporation of stable isotopes to differentiate samples at the protein or peptide level.High accuracy and precision; allows for early sample mixing, reducing experimental variability.High cost of labeled reagents; metabolic labeling is limited to cell culture.
Label-Free Quantification (LFQ) Compares the relative abundance of proteins across samples based on MS signal intensity or spectral counts.Cost-effective; applicable to any sample type.Lower precision and accuracy; sensitive to experimental variability; missing data can be an issue.
Isobaric Tagging (e.g., TMT, iTRAQ) Chemical labeling of peptides with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS2/MS3 scan for quantification.High multiplexing capacity (up to 18-plex); good precision.Co-isolation interference can lead to ratio compression and inaccurate quantification; higher reagent cost than LFQ.

Experimental Protocols

General Workflow for Activity-Based Protein Profiling (ABPP) using a Phosphonate Probe
  • Proteome Preparation: Lyse cells or tissues to obtain a soluble proteome fraction.

  • Probe Labeling: Incubate the proteome with the phosphonate probe (e.g., a tagged version for enrichment, or in a competition experiment with Dimethyl (2-Oxononyl)phosphonate).

  • Removal of Excess Probe: Remove unbound probe using methods like protein precipitation or size-exclusion chromatography.

  • Enrichment of Labeled Proteins (for tagged probes): Use affinity purification (e.g., streptavidin beads for a biotin-tagged probe) to isolate the probe-labeled proteins.

  • Proteolysis: Digest the enriched proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the labeled proteins and the site of modification.

  • Data Analysis: Use proteomics software to identify and quantify the labeled peptides. For quantitative experiments with a deuterated standard, the relative abundance of the light and heavy peptides is determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Proteome\nExtraction Proteome Extraction Probe\nLabeling Probe Labeling Proteome\nExtraction->Probe\nLabeling Incubate Excess Probe\nRemoval Excess Probe Removal Probe\nLabeling->Excess Probe\nRemoval Enrichment Enrichment Excess Probe\nRemoval->Enrichment Proteolysis Proteolysis Enrichment->Proteolysis Trypsin Digestion LC-MS/MS LC-MS/MS Proteolysis->LC-MS/MS Inject Data\nAnalysis Data Analysis LC-MS/MS->Data\nAnalysis Process Data cost_benefit_logic cluster_cost Cost Considerations cluster_benefit Benefit Analysis cluster_decision Decision Point Cost High Cost of Deuterated Probe Decision Use Deuterated Probe? Cost->Decision Benefit High Accuracy & Precision Benefit->Decision Reliability Reliable Quantification Reliability->Benefit Proceed with Experiment Proceed with Experiment Decision->Proceed with Experiment Consider Alternatives Consider Alternatives Decision->Consider Alternatives

A Comparative Guide to the Inter-Laboratory Analysis of Dimethyl (2-Oxononyl)phosphonate Utilizing its Deuterated Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Dimethyl (2-Oxononyl)phosphonate, leveraging Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard. While direct inter-laboratory comparison studies for this specific analyte are not publicly available, this document synthesizes established analytical approaches for organophosphorus compounds, offering a framework for methodology selection and performance expectation. The use of a deuterated internal standard is a cornerstone of robust quantitative analysis, significantly enhancing accuracy and reproducibility across different laboratories and analytical runs.[1][2]

The Role of Deuterated Internal Standards

This compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart. In mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards are used to improve accuracy and precision.[2] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to act as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[2][3] The use of deuterated standards is recognized by regulatory bodies like the FDA and EMA as a key component of bioanalytical validation.[1]

Comparative Analytical Performance: GC-MS vs. LC-MS/MS

The analysis of organophosphorus compounds like Dimethyl (2-Oxononyl)phosphonate is typically performed using either GC-MS or LC-MS/MS.[4][5] Both techniques offer high sensitivity and selectivity, but the choice depends on the specific analytical challenge and laboratory capabilities. The following table summarizes typical performance characteristics based on inter-laboratory studies of similar organophosphorus pesticides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Rationale & References
Limit of Detection (LOD) 0.9–2.0 µg/kg0.03–0.5 µg/kgLC-MS/MS generally offers superior sensitivity for many modern pesticides.[4][6]
Limit of Quantitation (LOQ) 3.0–5.7 µg/kg0.6–1.5 µg/kgConsistent with LOD, LC-MS/MS often achieves lower quantitation limits.[4][6]
Accuracy (Recovery) 70–120%70–120%Both methods can achieve high accuracy within this accepted range for pesticide residue analysis.[4][6]
Precision (RSD) < 20%< 20%Both techniques demonstrate acceptable precision in validated methods.[7]
Sample Throughput ModerateHighLC-MS/MS methods can have shorter run times, enabling higher throughput.[8]
Matrix Effects Less PronouncedMore PronouncedIon suppression or enhancement is a more significant challenge in LC-MS/MS, making deuterated standards crucial.[1][2]
Analyte Suitability Volatile & Thermally Stable CompoundsWide Range of Polarity & Thermally Labile CompoundsLC-MS/MS is more versatile for compounds that are not amenable to the high temperatures of GC.[5]

Experimental Protocols

A robust and standardized sample preparation is critical for reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for the extraction of pesticides from various matrices.[9][10]

Generic QuEChERS Sample Preparation Protocol

This protocol is a representative workflow for extracting analytes from a solid matrix (e.g., food, soil) prior to instrumental analysis.

  • Sample Homogenization : A representative 10-15 g sample is homogenized.

  • Extraction :

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Shake for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract : The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS/MS Analysis Protocol
  • Chromatographic Separation :

    • Column : A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase.[11]

    • Injection : Splitless injection mode.

    • Oven Program : A temperature gradient is used to separate the analytes.

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI).

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Ions : Monitor specific precursor-product ion transitions for both Dimethyl (2-Oxononyl)phosphonate and its d15-labeled internal standard.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation :

    • Column : A reverse-phase C18 column.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.

    • Flow Rate : Typical analytical flow rates are used.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • Ions : Monitor specific precursor-product ion transitions for both the analyte and the d15-internal standard. The use of triggered MRM (tMRM) can increase confidence in analyte identification.[8]

Visualizing the Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams are provided.

cluster_prep Sample Preparation (QuEChERS) Homogenization 1. Sample Homogenization Extraction 2. Add Acetonitrile & Internal Standard (Analyte-d15) Homogenization->Extraction Salts 3. Add QuEChERS Salts & Shake Extraction->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract

Caption: A typical QuEChERS sample preparation workflow.

cluster_workflow Analytical Workflow Comparison cluster_gcms Method A: GC-MS/MS cluster_lcms Method B: LC-MS/MS Sample_Prep Sample Preparation (QuEChERS) GC_Separation GC Separation (Volatile Compounds) Sample_Prep->GC_Separation LC_Separation LC Separation (Polar/Labile Compounds) Sample_Prep->LC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Analysis_GC MS/MS Analysis (MRM Mode) EI_Ionization->MS_Analysis_GC Data_Analysis Data Analysis (Ratio of Analyte to Analyte-d15) MS_Analysis_GC->Data_Analysis ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis_LC MS/MS Analysis (MRM Mode) ESI_Ionization->MS_Analysis_LC MS_Analysis_LC->Data_Analysis

Caption: Comparison of GC-MS/MS and LC-MS/MS analytical workflows.

cluster_correction Correction for Variability cluster_key Logical Relationship IS Internal Standard (IS) This compound Prep_Var Sample Preparation Variability IS->Prep_Var Corrects for Matrix_Eff Matrix Effects (Ion Suppression/Enhancement) IS->Matrix_Eff Corrects for Inst_Var Instrumental Variability IS->Inst_Var Corrects for Result Accurate & Precise Quantification of Dimethyl (2-Oxononyl)phosphonate key The Internal Standard (IS) co-elutes with the analyte, experiencing similar variations during the analytical process. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to a more accurate result.

Caption: The role of the deuterated internal standard in ensuring accuracy.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in alignment with global regulatory expectations.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which underscores the importance of a well-characterized and consistently performing IS.[2] While SIL-ISs are widely considered the "gold standard," this guide will delve into the performance differences between SIL-ISs and structural analogs, providing a clear rationale for selecting the most appropriate IS for your bioanalytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This modification makes the SIL-IS distinguishable from the analyte by mass spectrometry while preserving nearly identical physicochemical properties.[3] This near-identical nature is the cornerstone of its superior performance, allowing it to co-elute with the analyte and experience the same extraction recovery and matrix effects.[2]

The Alternative: Structural Analog Internal Standards

Quantitative Performance Comparison

The superiority of SIL-ISs is most evident when comparing key bioanalytical validation parameters. The following table summarizes experimental data from a study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma.

Parameter Stable Isotope-Labeled IS Structural Analog IS Key Takeaway
Precision (%CV) 7.6%8.6%The SIL-IS demonstrated significantly lower variance, indicating improved precision of the method.[1]
Accuracy (Mean Bias) 100.3%96.8%The accuracy with the SIL-IS was not significantly different from the true value, unlike the structural analog.[1]
Matrix Effect (%CV) < 15%Can be > 15%SIL-ISs co-elute with the analyte, providing better compensation for matrix-induced ion suppression or enhancement.[6]
Recovery Variability (%CV) < 10%> 15%A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[6]

Experimental Protocols

Adherence to regulatory guidelines requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To demonstrate that the chosen internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analyze the samples according to the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[4]

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[4]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Post-extraction spiked samples): Extract blank matrix and spike the analyte and IS into the post-extraction supernatant.

    • Set B (Neat solutions): Prepare solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Stability Evaluation

Objective: To ensure the stability of the internal standard throughout the sample lifecycle.

Protocol:

  • It is generally not necessary to conduct separate stability studies for a SIL-IS if it is shown that no isotopic exchange reactions occur under the same conditions as the analyte stability studies.[7]

  • For structural analogs, stability must be demonstrated under various conditions, including freeze-thaw, short-term (bench-top), and long-term storage.

  • Analyze stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Acceptance Criteria:

  • The mean concentration at each QC level should be within ±15% of the nominal concentration.

Visualizing Workflows and Logical Relationships

Diagrams can clarify complex experimental processes and decision-making pathways.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (SIL-IS or Analog) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify Analyte Concentration using Calibration Curve Ratio->Quantification

Figure 1: A typical workflow for a bioanalytical assay using an internal standard.

Figure 2: Decision tree for selecting an appropriate internal standard in bioanalysis.

Conclusion

The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[1] However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative. Adherence to the harmonized ICH M10 guideline and the implementation of thorough experimental validation are paramount to ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data for regulatory submissions.

References

Safety Operating Guide

Personal protective equipment for handling Dimethyl (2-Oxononyl)phosphonate-d15

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling Dimethyl (2-Oxononyl)phosphonate-d15. It includes detailed operational protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards (Based on Analogous Compounds):

  • Harmful if swallowed or inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) Requirements:

Proper PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves should be unlined and of a thickness of at least 12 to 22 mils[2]. Double gloving is recommended[3].To prevent dermal absorption, which is a significant route of exposure for organophosphorus compounds[2]. Wearing gloves is a key factor in reducing occupational exposure[4].
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards[5].To protect eyes from splashes and aerosols that can cause serious irritation[6][7].
Skin and Body Laboratory coat. For larger quantities or risk of splashing, chemical-resistant coveralls or an apron should be worn[8].To protect skin from accidental contact. Contaminated clothing should be removed immediately and washed before reuse[6][7].
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or vapors are likely to be generated, a NIOSH/MSHA approved respirator should be used[5][7].To prevent inhalation, which can be a route of exposure for harmful compounds[6]. Wearing a mask when spraying pesticides has been shown to reduce exposure to organophosphates[4].

Experimental Workflow: Safe Handling Protocol

This section provides a step-by-step protocol for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work Area Preparation: Ensure fume hood is operational. Gather all necessary materials. don_ppe Don Appropriate PPE: Lab coat, gloves (double), safety goggles. prep_area->don_ppe weighing Weighing: Weigh the compound in the fume hood. Use a tared, sealed container. don_ppe->weighing dissolving Dissolving: Add solvent slowly in the fume hood. Keep container closed when not in use. weighing->dissolving decon Decontamination: Wipe down work surfaces with an appropriate solvent. Clean all glassware. dissolving->decon doff_ppe Doff PPE: Remove gloves, then goggles, then lab coat. Wash hands thoroughly. decon->doff_ppe waste_collection Waste Segregation: Collect all liquid and solid waste in designated, labeled containers. doff_ppe->waste_collection waste_disposal Final Disposal: Dispose of waste according to institutional and local regulations for organophosphorus compounds. waste_collection->waste_disposal

Caption: Step-by-step workflow for handling this compound.

Storage and Disposal Plans

Proper storage and disposal are critical for maintaining chemical integrity and ensuring laboratory safety.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated place[6]. For long-term storage, refrigeration at -20°C is often recommended for deuterated compounds[9].

  • Container: Keep the container tightly closed[6][7]. Use amber vials or store in the dark to prevent photodegradation[9].

  • Atmosphere: To prevent oxidation and contamination, consider handling and storing under an inert atmosphere, such as dry nitrogen or argon[9].

  • Incompatibilities: Keep away from strong oxidizing agents[6][7].

Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Do not dispose of in the trash or down the sink[10].

    • Collect all liquid waste in a designated, labeled hazardous waste container[10].

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, gloves), in a separate, clearly labeled solid hazardous waste container[10].

  • Disposal Procedure:

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[11].

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for organophosphorus compounds.

Hazard Mitigation and Emergency Procedures

This diagram outlines the potential hazards and the corresponding protective and emergency measures.

cluster_hazards Potential Hazards cluster_protection Protective Measures cluster_emergency Emergency Response inhalation Inhalation fume_hood Use Fume Hood inhalation->fume_hood fresh_air Move to Fresh Air inhalation->fresh_air ingestion Ingestion no_eat_drink No Eating/Drinking ingestion->no_eat_drink poison_center Call Poison Center ingestion->poison_center skin_contact Skin Contact gloves_coat Gloves & Lab Coat skin_contact->gloves_coat wash_skin Wash Skin Thoroughly skin_contact->wash_skin eye_contact Eye Contact goggles Goggles/Face Shield eye_contact->goggles rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes

References

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